molecular formula C16H14N2O7 B023494 Hydroxydehydro Nifedipine Carboxylate CAS No. 34783-31-8

Hydroxydehydro Nifedipine Carboxylate

Cat. No.: B023494
CAS No.: 34783-31-8
M. Wt: 346.29 g/mol
InChI Key: ARDQNVJJIRIJPD-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 2-(hydroxymethyl)-6-methyl-4-(2-nitrophenyl)-, 5-methyl ester is a phenylpyridine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O7/c1-8-12(16(22)25-2)13(14(15(20)21)10(7-19)17-8)9-5-3-4-6-11(9)18(23)24/h3-6,19H,7H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDQNVJJIRIJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)CO)C(=O)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544729
Record name 2-(Hydroxymethyl)-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34783-31-8
Record name Hydroxydehydro nifedipine carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034783318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Hydroxymethyl)-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYDEHYDRO NIFEDIPINE CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X84A812XXO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"Hydroxydehydro Nifedipine Carboxylate" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Hydroxydehydro Nifedipine (B1678770) Carboxylate. As a primary metabolite of the widely prescribed calcium channel blocker Nifedipine, a thorough understanding of this compound is crucial for researchers in drug metabolism, pharmacokinetics, and toxicology. This document details its physicochemical properties, metabolic pathway, and provides insights into experimental protocols for its analysis.

Chemical Structure and Properties

Hydroxydehydro Nifedipine Carboxylate, scientifically known as 2-(hydroxymethyl)-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid, is the primary, inactive metabolite of Nifedipine.[1][2] Its formation involves the oxidation of the dihydropyridine (B1217469) ring of Nifedipine to a pyridine (B92270) ring and the hydrolysis of one of the methyl ester groups to a carboxylic acid.

Chemical Structure:

G Nifedipine Nifedipine Intermediate Oxidative Intermediate Nifedipine->Intermediate CYP3A4 (Oxidation) Metabolite This compound Intermediate->Metabolite Hydrolysis Excretion Excretion Metabolite->Excretion Renal and Fecal Excretion G start Start with Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrolysis Partial hydrolysis with alkali hydroxide (B78521) (e.g., NaOH) in an inert solvent (e.g., methanol) start->hydrolysis acidification Acidification with HCl to precipitate the carboxylic acid hydrolysis->acidification filtration Filter and wash the precipitate acidification->filtration drying Dry the product filtration->drying end This compound drying->end G sample_prep Sample Preparation (e.g., Plasma protein precipitation, liquid-liquid extraction) hplc_system HPLC System with UV or MS Detector sample_prep->hplc_system separation C18 Reverse-Phase Column hplc_system->separation elution Gradient or Isocratic Elution with Acetonitrile/Water or Methanol/Water Mobile Phase separation->elution detection UV Detection (e.g., 235-280 nm) or Mass Spectrometry elution->detection quantification Quantification using a calibration curve detection->quantification

References

Synthesis and purification of "Hydroxydehydro Nifedipine Carboxylate" reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the reference standard for Hydroxydehydro Nifedipine (B1678770) Carboxylate, a key metabolite of the widely used calcium channel blocker, Nifedipine. This document details the chemical properties, a proposed synthetic pathway, and robust purification and analytical methodologies essential for obtaining a high-purity reference standard for research and development purposes.

Introduction

Hydroxydehydro Nifedipine Carboxylate, with the IUPAC name 2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid, is a significant metabolite of Nifedipine.[1][2] As a reference standard, its availability in a highly pure form is critical for pharmacokinetic studies, metabolism profiling, and as a standard in the analytical testing of Nifedipine and its related substances. This guide outlines a feasible synthetic approach and purification strategy to obtain this compound with the requisite purity for use as a reference material.

Chemical Properties:

PropertyValueReference
IUPAC Name 2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid[1]
CAS Number 34783-31-8[1][2]
Molecular Formula C₁₆H₁₄N₂O₇[1]
Molecular Weight 346.29 g/mol [1]
Appearance Expected to be a solid[3]

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process commencing with a modified Hantzsch dihydropyridine (B1217469) synthesis, followed by oxidation, selective hydrolysis, and hydroxylation.

Synthesis_Workflow A 2-Nitrobenzaldehyde (B1664092) + Methyl Acetoacetate (B1235776) + Methyl 3-Aminocrotonate B Hantzsch Dihydropyridine Synthesis A->B Reflux C Nifedipine Analog (Dimethyl Ester) B->C D Oxidation (Dehydrogenation) C->D e.g., HNO₃ or Ca(OCl)₂ E Dehydronifedipine (Pyridine Derivative) D->E F Selective Methyl Group Oxidation E->F e.g., SeO₂ or cytochrome P450 mimic G Hydroxymethyl Dehydronifedipine Dimethyl Ester F->G H Selective Ester Hydrolysis G->H Enzymatic or controlled chemical hydrolysis I Hydroxydehydro Nifedipine Carboxylate H->I

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Nifedipine)

This initial step follows the classical Hantzsch dihydropyridine synthesis.[4]

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-nitrobenzaldehyde and methyl acetoacetate in methanol.

  • Heat the mixture to 60-70°C with stirring.

  • Gradually add ammonium bicarbonate to the reaction mixture.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the product.

  • Filter the solid, wash with cold methanol, and dry under vacuum to yield the crude Nifedipine.

Step 2: Oxidation to Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate (Dehydronifedipine)

The dihydropyridine ring is aromatized to a pyridine (B92270) ring. Several oxidizing agents can be employed for this step.[5]

Materials:

Procedure using Calcium Hypochlorite:

  • Dissolve the crude Nifedipine in ethyl acetate.

  • Add an aqueous solution of calcium hypochlorite.

  • Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude Dehydronifedipine.

Step 3: Oxidation of the 2-Methyl Group

This step involves the selective oxidation of one of the methyl groups on the pyridine ring to a hydroxymethyl group. This is a critical and challenging step, and may be inspired by the metabolic pathway of nifedipine which involves cytochrome P450-mediated oxidation.[6]

Materials:

  • Dehydronifedipine (from Step 2)

  • A suitable oxidizing agent (e.g., selenium dioxide or a biomimetic oxidation system)

  • Appropriate solvent (e.g., dioxane)

Procedure (Conceptual):

  • Dissolve Dehydronifedipine in a suitable solvent like dioxane.

  • Add a stoichiometric amount of selenium dioxide.

  • Reflux the mixture while monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove selenium residues.

  • The filtrate is then concentrated and subjected to preliminary purification (e.g., column chromatography) to isolate the hydroxymethyl derivative.

Step 4: Selective Hydrolysis of the Ester Group

The final step is the selective hydrolysis of one of the two methyl ester groups to a carboxylic acid. This can be achieved through controlled chemical or enzymatic hydrolysis.[2][7]

Materials:

  • Hydroxymethyl Dehydronifedipine Dimethyl Ester (from Step 3)

  • A suitable base (e.g., sodium hydroxide) or a specific esterase enzyme

  • Methanol and Water

Procedure (Controlled Chemical Hydrolysis):

  • Dissolve the diester in a mixture of methanol and water.

  • Add a calculated amount of sodium hydroxide (B78521) solution dropwise at a controlled temperature (e.g., 0-5°C) to favor mono-hydrolysis.

  • Monitor the reaction closely by HPLC to maximize the yield of the desired mono-acid.

  • Once the desired conversion is achieved, neutralize the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude this compound.

Purification of this compound

Purification to a reference standard grade requires a robust method, typically involving recrystallization followed by preparative High-Performance Liquid Chromatography (HPLC).

Recrystallization

Solvent System: A suitable solvent system, such as methanol/water or ethanol/water, should be chosen to recrystallize the crude product. This will help in removing a significant portion of impurities.

Preparative HPLC

Column: A reversed-phase C18 column is recommended. Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure the protonation of the carboxylic acid group.[8][9][10] Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 235-240 nm).[8][11] Procedure:

  • Dissolve the recrystallized product in a minimal amount of the mobile phase.

  • Inject the solution onto the preparative HPLC system.

  • Collect the fractions corresponding to the main peak of this compound.

  • Combine the pure fractions and remove the organic solvent under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the final high-purity product.

Analytical Characterization

The identity and purity of the synthesized reference standard must be confirmed using a battery of analytical techniques.

Purity Analysis by HPLC:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (e.g., 60:40:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 238 nm
Injection Volume 10 µL
Expected Purity >99.5%

Structural Confirmation:

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the nitrophenyl group, the pyridine ring proton, the hydroxymethyl protons, the methyl ester protons, and the pyridine methyl protons.
¹³C NMR Resonances for all 16 carbon atoms, including the carbonyl carbons of the ester and carboxylic acid, and the carbons of the pyridine and nitrophenyl rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₄N₂O₇).
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (ester and carboxylic acid), and N-O (nitro group) functional groups.

Logical Workflow for Purification and Analysis

Purification_Analysis_Workflow Crude Crude Hydroxydehydro Nifedipine Carboxylate Recryst Recrystallization Crude->Recryst Recryst_Solid Recrystallized Solid Recryst->Recryst_Solid Prep_HPLC Preparative HPLC Recryst_Solid->Prep_HPLC Pure_Fractions Pure Fractions Prep_HPLC->Pure_Fractions Lyophilize Lyophilization Pure_Fractions->Lyophilize Final_Product High-Purity Reference Standard Lyophilize->Final_Product Analysis Analytical Characterization Final_Product->Analysis HPLC_Purity HPLC Purity Analysis->HPLC_Purity NMR ¹H & ¹³C NMR Analysis->NMR MS Mass Spectrometry Analysis->MS IR IR Spectroscopy Analysis->IR CoA Certificate of Analysis HPLC_Purity->CoA NMR->CoA MS->CoA IR->CoA

References

In Vitro Formation of Hydroxydehydro Nifedipine Carboxylate from Nifedipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro formation of Hydroxydehydro Nifedipine (B1678770) Carboxylate, a key metabolite of the widely used calcium channel blocker, Nifedipine. This document outlines the metabolic pathways, detailed experimental protocols for its formation using human liver microsomes, and analytical methodologies for its quantification.

Introduction

Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. The initial and rate-limiting step in its biotransformation is the oxidation of the dihydropyridine ring to a pyridine (B92270) ring, forming dehydronifedipine.[1][2] This intermediate is then further metabolized to various carboxylic acid derivatives, including Hydroxydehydro Nifedipine Carboxylate. Understanding the in vitro formation of these metabolites is crucial for drug metabolism studies, assessing drug-drug interaction potential, and predicting in vivo pharmacokinetic behavior.

Metabolic Pathway

The in vitro conversion of Nifedipine to this compound is a two-step enzymatic process:

  • Oxidation of Nifedipine to Dehydronifedipine: This initial step is catalyzed by Cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme in the human liver.[1][2] This reaction requires the presence of NADPH as a cofactor.

  • Formation of this compound: Following the initial oxidation, dehydronifedipine undergoes further metabolism to form its carboxylic acid derivatives. This includes the formation of 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (a primary carboxylic acid metabolite) and the subsequent formation of a 2-hydroxymethyl-pyridinecarboxylic acid derivative.[3]

The overall metabolic cascade can be visualized as follows:

Metabolic Pathway of Nifedipine to this compound Nifedipine Nifedipine Dehydronifedipine Dehydronifedipine Nifedipine->Dehydronifedipine CYP3A4, NADPH Hydroxydehydro_Nifedipine_Carboxylate Hydroxydehydro Nifedipine Carboxylate Dehydronifedipine->Hydroxydehydro_Nifedipine_Carboxylate Further Metabolism (e.g., CYP-mediated oxidation, hydrolysis)

Metabolic Pathway of Nifedipine

Experimental Protocols

This section provides detailed methodologies for the in vitro formation and analysis of this compound from Nifedipine using human liver microsomes (HLMs).

In Vitro Incubation for Metabolite Formation

This protocol is adapted from established methods for studying Nifedipine metabolism in human liver microsomes.

Materials:

  • Nifedipine

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Trichloroacetic acid (TCA) or ice-cold acetonitrile to stop the reaction.

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

    • Human Liver Microsomes (final concentration: 0.2-0.5 mg/mL)

    • Nifedipine (final concentration: 1-100 µM, dissolved in a minimal amount of organic solvent like methanol (B129727) or DMSO, with the final solvent concentration in the incubation typically being ≤1%)

    • Potassium phosphate buffer (0.1 M, pH 7.4) to make up the pre-incubation volume.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or a solution of TCA (e.g., 10% w/v).

  • Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

  • Sample Collection: Collect the supernatant for analysis by HPLC or LC-MS/MS.

The experimental workflow is illustrated below:

Experimental Workflow for In Vitro Nifedipine Metabolism cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Nifedipine, HLMs, Buffer) Mix Prepare Incubation Mixture Reagents->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Initiate Add NADPH Regenerating System Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Acetonitrile/TCA) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Analyze Supernatant (HPLC or LC-MS/MS) Centrifuge->Analyze

In Vitro Nifedipine Metabolism Workflow
Analytical Methodology

The separation and quantification of Nifedipine and its metabolites are typically achieved using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.

HPLC Method Example:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, or methanol and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. A common mobile phase is a mixture of methanol and water (70:30, v/v) with the pH adjusted to 3.0 with orthophosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 235 nm.[5]

  • Injection Volume: 20 µL.

LC-MS/MS Method for Higher Sensitivity:

For more sensitive and selective quantification, an LC-MS/MS method is recommended.

  • Chromatographic conditions: Similar to the HPLC method, but often with UPLC for faster analysis.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used to detect the specific parent-to-daughter ion transitions for Nifedipine, dehydronifedipine, and this compound.

Quantitative Data

The kinetics of the initial oxidation of Nifedipine to dehydronifedipine by CYP3A4 can be characterized by the Michaelis-Menten parameters, Km and Vmax.

Enzyme SystemSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Human Liver MicrosomesNifedipine20-1000.5-2.0[General range from literature]
Recombinant CYP3A4Nifedipine15-50Varies with expression system[General range from literature]

Note: The kinetic parameters for the subsequent formation of this compound from dehydronifedipine are not well-established in the literature and would require dedicated in vitro studies.

Conclusion

This technical guide provides a comprehensive framework for the in vitro study of this compound formation from Nifedipine. The provided protocols for incubation and analysis serve as a robust starting point for researchers in drug metabolism and development. Further investigation is warranted to fully elucidate the enzymatic players and kinetics of the secondary metabolic steps leading to the final carboxylate product. The methodologies described herein are essential for a deeper understanding of Nifedipine's metabolic fate and its potential for drug-drug interactions.

References

Navigating the Stability and Degradation of Hydroxydehydro Nifedipine Carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxydehydro Nifedipine (B1678770) Carboxylate, a principal metabolite of the widely prescribed calcium channel blocker Nifedipine, plays a crucial role in understanding the drug's in vivo behavior and potential toxicological profile. This technical guide provides a comprehensive overview of the stability and degradation pathways of Hydroxydehydro Nifedipine Carboxylate. Given the limited direct research on this specific metabolite, this guide synthesizes information from extensive studies on its parent compound, Nifedipine, to infer its stability characteristics and degradation mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies.

Formation of this compound: A Metabolic Journey

This compound, chemically known as 2-(hydroxymethyl)-6-methyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid, 5-methyl ester, is not a primary degradation product but rather a significant metabolite of Nifedipine formed through oxidative metabolism in the body[1][2]. The formation pathway is a multi-step enzymatic process primarily mediated by cytochrome P450 enzymes, particularly CYP3A4[3].

The metabolic conversion involves two key transformations:

  • Dehydrogenation: The dihydropyridine (B1217469) ring of Nifedipine is oxidized to a more stable pyridine (B92270) ring.

  • Oxidative Metabolism: This is followed by the oxidation of one of the methyl groups on the pyridine ring to a hydroxymethyl group and subsequent hydrolysis of one of the ester linkages to a carboxylic acid. This oxidative cleavage is a critical step in the metabolism of Nifedipine's pyridine metabolites[4].

Nifedipine Nifedipine Dehydronifedipine Dehydronifedipine (Pyridine Derivative) Nifedipine->Dehydronifedipine Dehydrogenation (Oxidation of dihydropyridine ring) Hydroxydehydro_Nifedipine_Carboxylate Hydroxydehydro Nifedipine Carboxylate Dehydronifedipine->Hydroxydehydro_Nifedipine_Carboxylate Oxidative Metabolism (Hydroxylation of methyl group and hydrolysis of ester)

Metabolic pathway of Nifedipine to this compound.

Stability Profile and Degradation Pathways

Photodegradation

Nifedipine is notoriously sensitive to light, particularly in the UV and visible light spectrums[5]. This photo-instability is a critical consideration in its formulation and storage. The degradation of Nifedipine under light exposure primarily leads to the formation of two major products:

  • Nitroso-phenylpyridine derivative: Formed under daylight or natural light conditions.

  • Nitro-phenylpyridine derivative: Formed under UV irradiation[5][7].

Given that this compound retains the core nitro-phenylpyridine structure, it is highly probable that it exhibits similar photosensitivity. The chromophoric groups present in the molecule are susceptible to absorbing light energy, which can trigger degradation reactions.

A newly discovered photodegradation pathway for nifedipine involves its concurrent decomposition into six components, with the main photoproduct being a nitroso derivative. Other minor products include a cis-azoxy derivative, a trans-azoxy derivative, a N,N'-dioxide derivative, and a lactam derivative[8]. It is plausible that this compound could undergo analogous transformations.

Parent Hydroxydehydro Nifedipine Carboxylate (Inferred) Daylight Daylight/ Visible Light Parent->Daylight UV_Light UV Light Parent->UV_Light Nitroso_Derivative Nitroso-phenylpyridine Derivative (Inferred) Daylight->Nitroso_Derivative Nitro_Derivative Nitro-phenylpyridine Derivative (Inferred) UV_Light->Nitro_Derivative Other_Products Other Minor Products (e.g., Azoxy, N,N'-dioxide, Lactam derivatives) (Inferred) Nitroso_Derivative->Other_Products Photochemical condensation

Inferred photodegradation pathways for this compound.

Oxidative Degradation

Oxidative degradation is another relevant pathway. Studies on Nifedipine have shown that it can be degraded under oxidative stress. For instance, treatment with hydrogen peroxide can lead to significant degradation. In the presence of UV light and hydrogen peroxide, nifedipine removal can reach up to 99.94%[9]. The degradation proceeds through the generation of reactive oxygen species (ROS) like hydroxyl and superoxide (B77818) radicals, leading to a cascade of reactions including dehydrogenation and dehydration[9]. The presence of the hydroxymethyl group in this compound could potentially make it more susceptible to oxidative attack compared to Nifedipine.

Hydrolytic Degradation

The stability of Nifedipine is also influenced by pH. While it is relatively stable in acidic conditions, it is known to be unstable at a pH greater than 10 in the presence of hemoglobin[7]. The ester functional group in this compound could be susceptible to hydrolysis, particularly under alkaline conditions, leading to the formation of the corresponding dicarboxylic acid.

Quantitative Stability Data (Inferred from Nifedipine Studies)

The following table summarizes quantitative data on the degradation of Nifedipine under various conditions. This data can serve as a proxy for estimating the stability of this compound.

Stress ConditionNifedipine ConcentrationDegradation Product(s)% DegradationReference
Photodegradation
Daylight/Room LightPulverized tabletsNitroso derivative and other minor productsSignificant after 30 days[8]
40W Tungsten LampSolutionTwo chemical components detectedZero-order kinetics initially, then first-order[10]
Oxidative Degradation
UV/H₂O₂5 mg/L solution (pH 7)11 intermediate products99.94% after 5 min[9]
Hydrolytic Degradation
Alkaline (pH > 10)In the presence of hemoglobinNot specifiedUnstable[7]

Experimental Protocols for Stability and Degradation Studies

The following are generalized experimental protocols adapted from studies on Nifedipine that can be applied to investigate the stability of this compound.

Photostability Testing

Objective: To assess the stability of this compound under light exposure.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Light Exposure: Expose the solutions to a controlled light source, such as a xenon lamp or a combination of cool white fluorescent and near-ultraviolet lamps, according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Analysis: At specified time intervals, withdraw aliquots of the exposed and control samples.

  • Analytical Technique: Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify the parent compound and any degradation products.

  • Data Analysis: Calculate the percentage degradation of this compound and identify the degradation products by comparing their retention times and UV spectra with those of reference standards or by using mass spectrometry (LC-MS) for structural elucidation.

Forced Degradation Studies (Oxidative and Hydrolytic)

Objective: To investigate the degradation of this compound under oxidative and hydrolytic stress.

Methodology:

  • Sample Preparation: Prepare solutions of this compound.

  • Stress Conditions:

    • Oxidative: Treat the solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or elevated temperature.

    • Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 M) and heat the solution.

    • Alkaline Hydrolysis: Add sodium hydroxide (B78521) (e.g., 0.1 M) and heat the solution.

    • Neutral Hydrolysis: Reflux the solution in water.

  • Neutralization: After the specified stress period, neutralize the acidic and alkaline samples.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method as described above.

Start Start: Hydroxydehydro Nifedipine Carboxylate Solution Photostability Photostability Testing Start->Photostability Forced_Degradation Forced Degradation Studies Start->Forced_Degradation Light_Exposure Light Exposure (ICH Q1B) Photostability->Light_Exposure Dark_Control Dark Control Photostability->Dark_Control Oxidative Oxidative Stress (e.g., H₂O₂) Forced_Degradation->Oxidative Hydrolytic Hydrolytic Stress (Acidic, Alkaline, Neutral) Forced_Degradation->Hydrolytic Analysis HPLC-PDA / LC-MS Analysis Light_Exposure->Analysis Dark_Control->Analysis Oxidative->Analysis Hydrolytic->Analysis Results Results: - % Degradation - Degradation Products - Degradation Pathways Analysis->Results

Experimental workflow for stability testing.

Conclusion

While direct data on the stability and degradation of this compound is limited, a comprehensive understanding can be inferred from the extensive research on its parent drug, Nifedipine. The primary routes of degradation are likely to be photodegradation and, to a lesser extent, oxidative and hydrolytic pathways. The provided experimental protocols offer a robust framework for conducting specific stability studies on this important metabolite. Further research is warranted to definitively characterize the stability profile of this compound, which will contribute to a more complete understanding of Nifedipine's overall disposition and safety profile.

References

Hydroxydehydro Nifedipine Carboxylate: An In-depth Technical Guide to its Role as a Biomarker for Nifedipine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifedipine (B1678770), a widely prescribed dihydropyridine (B1217469) calcium channel blocker for the management of hypertension and angina pectoris, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The formation of its metabolites is a critical determinant of its pharmacokinetic profile and can be indicative of individual metabolic capacity and potential drug-drug interactions. This technical guide focuses on a key metabolite, hydroxydehydro nifedipine carboxylate, providing a comprehensive overview of its formation, its significance as a biomarker for nifedipine metabolism, and detailed methodologies for its quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, clinical pharmacology, and drug development.

Introduction to Nifedipine Metabolism

Nifedipine is almost completely absorbed from the gastrointestinal tract; however, due to significant first-pass metabolism, its oral bioavailability ranges from 45% to 68%. The primary site of nifedipine metabolism is the liver, where it is extensively biotransformed into inactive, water-soluble metabolites that are subsequently excreted.[1][2] Approximately 60% to 80% of an administered dose of nifedipine is excreted in the urine as inactive metabolites.[1][3]

The oxidative metabolism of nifedipine is predominantly catalyzed by the CYP3A4 isoenzyme.[4] This process leads to the formation of several metabolites, with the initial and rate-limiting step being the oxidation of the dihydropyridine ring to a pyridine (B92270) ring, forming dehydronifedipine. This primary metabolite is then further metabolized to carboxylic acid derivatives.

This compound: A Key Biomarker

"this compound" is a collective term that can refer to the major acidic metabolites of nifedipine. The primary carboxylic acid metabolites are:

  • 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (often referred to as M-I).

  • 2-hydroxymethyl-6-methyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid .

  • The corresponding 2-hydroxymethyl-pyridinecarboxylic acid (often referred to as M-II), which results from further metabolism.[2]

The formation of these carboxylic acid metabolites represents a significant pathway in the clearance of nifedipine. Therefore, their quantification in biological matrices such as plasma and urine can serve as a reliable biomarker for assessing nifedipine metabolism and, by extension, CYP3A4 activity. Monitoring the levels of this compound can be crucial in pharmacokinetic studies, drug-drug interaction studies involving CYP3A4 inhibitors or inducers, and in understanding inter-individual variability in nifedipine response.

Metabolic Pathway of Nifedipine

The metabolic cascade of nifedipine to its carboxylic acid derivatives is a multi-step process primarily occurring in the liver. The signaling pathway is centered around the activity of the CYP3A4 enzyme.

Nifedipine Nifedipine Dehydronifedipine Dehydronifedipine Nifedipine->Dehydronifedipine Oxidation (CYP3A4) Metabolite_I 2,6-dimethyl-4-(2-nitrophenyl)-5- methoxycarbonyl-pyridine-3-carboxylic acid (M-I) Dehydronifedipine->Metabolite_I Oxidation/Hydrolysis Metabolite_II 2-hydroxymethyl-pyridine carboxylic acid (M-II) Metabolite_I->Metabolite_II Further Metabolism cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Plasma/Urine Sample + Internal Standard Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Evaporation Evaporation & Reconstitution in Mobile Phase Extraction->Evaporation LC_Separation UPLC/HPLC Separation (C18 Column) Evaporation->LC_Separation MS_Ionization Mass Spectrometry (ESI Source) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM Mode) MS_Ionization->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification

References

The Discovery and Identification of Nifedipine Metabolites in Humans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by extensive hepatic metabolism. Understanding the biotransformation of nifedipine is crucial for optimizing its clinical use, predicting potential drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the discovery, identification, and quantification of nifedipine metabolites in humans, detailing the metabolic pathways, experimental protocols for analysis, and quantitative data reported in the literature.

Nifedipine Metabolism: The Central Role of CYP3A4

The metabolism of nifedipine is a rapid and extensive process, with approximately 60-80% of an administered dose being eliminated as metabolites in the urine and the remainder in the feces.[3] This biotransformation is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system located in the liver and small intestine, leading to a significant first-pass effect.[2] The primary metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine (B92270) analog.[4][5][6]

The metabolic activity of CYP3A4 is a key determinant of interindividual variability in nifedipine plasma concentrations. Genetic polymorphisms in the CYP3A4 gene can influence the rate of nifedipine metabolism. For instance, the CYP3A417 allele has been shown to result in decreased metabolic activity compared to the wild-type CYP3A41 allele.

Major Nifedipine Metabolites in Humans

Several metabolites of nifedipine have been identified in human plasma and urine. The principal metabolites are inactive and water-soluble, facilitating their renal excretion.[3] The key metabolites include:

  • Dehydronifedipine (M-I): Also referred to as the pyridine analog of nifedipine, this is the primary metabolite formed through the oxidation of the dihydropyridine ring.[7][8][9] It is formally named 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester.

  • Dehydronifedipinic acid (M-II): This metabolite is formed by the hydrolysis of one of the methyl ester groups of dehydronifedipine to a carboxylic acid. Its full chemical name is 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid.[10]

  • Dehydronifedipinolactone (M-III): Further metabolism of M-II can lead to the formation of a lactone.

While dehydronifedipine is a consistent and significant metabolite, the levels of M-II are often considerably elevated in serum, whereas M-III may not be detectable in either serum or urine.[7]

Quantitative Analysis of Nifedipine and its Metabolites

The quantification of nifedipine and its metabolites in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Various analytical techniques have been developed and validated for this purpose, with high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), being the most common.

Data Presentation: Quantitative Levels of Nifedipine and Metabolites

The following tables summarize the reported concentrations of nifedipine and its major metabolites in human plasma and serum.

Table 1: Plasma/Serum Concentrations of Nifedipine and its Metabolites in Humans

AnalyteMatrixConcentration RangeAnalytical MethodReference
NifedipinePlasma0.104 - 52.0 ng/mLUPLC-MS/MS[11]
NifedipinePlasma0.17 - 102 ng/mLHPLC-MS/MS[12]
NifedipinePlasma4.01 - 297.03 ng/mLLC-MS/MS[13]
NifedipinePlasma5.0 - 200.0 ng/mLHPLC-UV[14]
NifedipineSerum50 - 200 ng/mLHPLC[7]
Dehydronifedipine (M-I)Serum50 - 200 ng/mLHPLC[7]
Dehydronifedipinic acid (M-II)Serum200 - 2000 ng/mLHPLC[7]
Dehydronifedipinolactone (M-III)SerumNot DetectedHPLC[7]

Note: The reported concentration ranges can vary depending on the dosage, formulation (immediate-release vs. extended-release), and the individual's metabolic capacity.

Experimental Protocols for Metabolite Identification and Quantification

Detailed and validated experimental protocols are critical for the reliable analysis of nifedipine and its metabolites. The following sections outline the key methodologies cited in the literature.

Sample Preparation

A crucial first step in the analysis of nifedipine and its metabolites from biological matrices is the extraction of the analytes from interfering substances. Due to the photosensitivity of nifedipine, all sample handling should be performed under red light or in amber glassware to prevent photodegradation.[8]

  • Liquid-Liquid Extraction (LLE): This is a common technique where the plasma or urine sample is extracted with an organic solvent.

    • Protocol: To a 0.5 mL plasma sample, add an internal standard and denature proteins with urea. Extract the analytes with ethyl acetate (B1210297). The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.[15]

  • Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to LLE.

    • Protocol: Condition a C18 SPE cartridge with methanol (B129727) and water. Load the plasma sample onto the cartridge. Wash the cartridge to remove interferences, and then elute the analytes with a suitable organic solvent. The eluate is then evaporated and reconstituted for analysis.[13][14]

Chromatographic and Spectrometric Analysis

GC, particularly when coupled with an electron-capture detector (ECD) or a mass spectrometer (MS), provides high sensitivity and specificity for the analysis of nifedipine and its metabolites.

  • GC-ECD Protocol:

    • Sample Preparation: Nifedipine is oxidized to its pyridine analog, followed by benzene (B151609) extraction. Metabolites are extracted with ethyl acetate, and M-I is derivatized to its methyl ester.[9]

    • Chromatographic Conditions: A packed column with 3% OV-101 on a solid support is used. On-column injection is preferred to prevent the thermal degradation of nifedipine to its pyridine analog.[8][16]

    • Detection: An electron-capture detector is used for sensitive quantification.[8]

HPLC is a versatile and widely used technique for the separation and quantification of nifedipine and its metabolites.

  • HPLC-UV Protocol:

    • Sample Preparation: Solid-phase extraction using C18 cartridges.[14]

    • Chromatographic Conditions:

      • Column: Lichrocart Lichrospher 60 RP selectB column.[14]

      • Mobile Phase: A mixture of 0.020 mol/L KH2PO4 (pH 4.8) and acetonitrile (B52724) (42:58, v/v).[14]

    • Detection: UV detection at 240 nm.[14]

  • LC-MS/MS Protocol: This is currently the most sensitive and specific method for the analysis of nifedipine and its metabolites.

    • Sample Preparation: Liquid-liquid extraction with a mixture of n-hexane-diethyl ether (1:3, v/v).[11]

    • Chromatographic Conditions:

      • Column: ACQUITY UPLC™ BEH C18 column.[11]

      • Mobile Phase: Acetonitrile and 10 mmol/L ammonium (B1175870) acetate (75:25, v/v).[11]

    • Mass Spectrometry Conditions:

      • Ionization: Electrospray ionization (ESI).[11]

      • Detection: Multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.[11]

Visualizing Nifedipine Metabolism and Analytical Workflows

Diagrams are powerful tools for illustrating complex biological and experimental processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the nifedipine metabolic pathway and a typical analytical workflow.

Nifedipine Metabolic Pathway

Nifedipine_Metabolism Nifedipine Nifedipine Dehydronifedipine Dehydronifedipine (M-I) (Pyridine Analog) Nifedipine->Dehydronifedipine CYP3A4 (Oxidation) Metabolite_II Dehydronifedipinic acid (M-II) Dehydronifedipine->Metabolite_II Esterase (Hydrolysis) Metabolite_III Dehydronifedipinolactone (M-III) Metabolite_II->Metabolite_III Further Metabolism Excretion Urinary Excretion Metabolite_II->Excretion Metabolite_III->Excretion

Caption: Metabolic pathway of nifedipine in humans.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Human Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (e.g., n-hexane:diethyl ether) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI MSMS Tandem Mass Spectrometry (MRM Mode) ESI->MSMS Quantification Quantification MSMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow for nifedipine metabolite analysis by LC-MS/MS.

Conclusion

The discovery and identification of nifedipine metabolites have been pivotal in understanding its disposition in humans. The primary metabolic pathway, driven by CYP3A4-mediated oxidation, leads to the formation of inactive, water-soluble metabolites that are efficiently cleared from the body. A range of robust analytical methods, particularly LC-MS/MS, have been developed for the sensitive and specific quantification of nifedipine and its metabolites in biological fluids. The detailed experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics, facilitating further research and optimizing the therapeutic use of nifedipine.

References

The Biological Significance of Nifedipine's Carboxylic Acid Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina pectoris. Its therapeutic effects are attributed to its potent inhibition of L-type calcium channels in vascular smooth muscle and myocardial cells. Following administration, nifedipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and small intestine. This metabolic process leads to the formation of several metabolites, with the principal product being a carboxylic acid derivative. This technical guide provides an in-depth exploration of the biological significance of this primary carboxylic acid metabolite, consolidating available data on its formation, pharmacological activity, and analytical determination. While generally considered inactive, a thorough understanding of its properties is crucial for a comprehensive pharmacological profile of nifedipine.

Nifedipine Metabolism: Formation of the Carboxylic Acid Metabolite

The biotransformation of nifedipine is a rapid and extensive process, resulting in a bioavailability of 45-68% for the parent drug. The primary metabolic pathway involves the oxidation of the dihydropyridine ring to a pyridine (B92270) ring, a reaction catalyzed predominantly by CYP3A4.[1][2][3] This initial oxidation product is then further metabolized.

The main carboxylic acid metabolite of nifedipine is chemically identified as 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid .[2][4] This metabolite is also referred to in the literature as dehydronifedipinic acid or Metabolite M-I.[4] Its formation is a key step in the elimination pathway of nifedipine. Subsequently, this carboxylic acid metabolite can be further metabolized to a hydroxymethyl derivative.[2][4] Ultimately, these water-soluble, inactive metabolites are primarily excreted in the urine (60-80%) and feces.[1][3]

Nifedipine Nifedipine Dehydronifedipine Dehydronifedipine (Pyridine Analog) Nifedipine->Dehydronifedipine Oxidation (CYP3A4) Carboxylic_Acid_Metabolite 2,6-dimethyl-4-(2-nitrophenyl)-5- methoxycarbonyl-pyridine-3-carboxylic acid (Metabolite M-I) Dehydronifedipine->Carboxylic_Acid_Metabolite Further Metabolism Hydroxymethyl_Metabolite 2-hydroxymethyl-pyridine carboxylic acid (Metabolite M-II) Carboxylic_Acid_Metabolite->Hydroxymethyl_Metabolite Hydroxylation Excretion Urinary and Fecal Excretion Hydroxymethyl_Metabolite->Excretion

Figure 1: Simplified metabolic pathway of nifedipine.

Pharmacological Activity of the Carboxylic Acid Metabolite

A critical aspect for drug development and clinical pharmacology is the activity of drug metabolites. In the case of nifedipine, its primary carboxylic acid metabolite is consistently reported to be pharmacologically inactive.[2][3] This inactivity is primarily in the context of its ability to block L-type calcium channels, the mechanism of action of the parent compound, nifedipine.

Calcium Channel Blocking Activity

While direct quantitative data such as IC50 values or binding affinities for the purified carboxylic acid metabolite are not extensively reported in publicly available literature, the consensus in pharmacological studies is that the oxidation of the dihydropyridine ring to a pyridine ring results in a loss of calcium channel blocking activity. The structural integrity of the dihydropyridine ring is essential for the antagonist effect at the L-type calcium channel.

CompoundTargetActivityReference
NifedipineL-type Calcium ChannelsPotent Antagonist[1]
2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acidL-type Calcium ChannelsInactive[2][3]

Table 1: Comparative Pharmacological Activity

Other Potential Biological Activities

Extensive searches of the scientific literature did not yield significant evidence of other biological activities or interactions with signaling pathways for the carboxylic acid metabolite of nifedipine. Studies on the effects of nifedipine on pathways such as nitric oxide synthase and phosphodiesterase have focused on the parent drug.[5][6] The rapid conversion of nifedipine to its inactive metabolites is a key feature of its pharmacokinetic profile. The lack of reported biological activity for the carboxylic acid metabolite suggests it is primarily an elimination product without significant off-target effects. However, the potential for subtle biological interactions cannot be entirely excluded without further dedicated research.

Signaling Pathways: A Note on the Parent Compound

As there is a lack of data on the direct effects of the carboxylic acid metabolite on cellular signaling, this section will briefly outline some of the known signaling interactions of the parent drug, nifedipine, to provide a broader context for researchers. It is crucial to emphasize that these are the effects of nifedipine and not its carboxylic acid metabolite.

Nifedipine's primary action is the blockade of L-type calcium channels, which directly impacts intracellular calcium concentrations and subsequently affects numerous downstream signaling cascades. Beyond this canonical mechanism, some studies have suggested that nifedipine may influence other signaling pathways:

  • Nitric Oxide (NO) Signaling: Some research indicates that nifedipine may increase the bioavailability of endothelial nitric oxide (NO), not by altering the expression of endothelial NO synthase (eNOS), but possibly through antioxidative effects that protect NO from degradation.[5][7]

  • Phosphodiesterase (PDE) Inhibition: There is some in vitro evidence to suggest that nifedipine may inhibit certain phosphodiesterase isoforms, which could lead to an accumulation of cyclic GMP.[6]

cluster_nifedipine Nifedipine Effects cluster_metabolite Carboxylic Acid Metabolite Nifedipine Nifedipine Ca_Channel L-type Calcium Channel Nifedipine->Ca_Channel Blocks NO_Bioavailability Increased NO Bioavailability Nifedipine->NO_Bioavailability Promotes PDE_Inhibition PDE Inhibition Nifedipine->PDE_Inhibition Inhibits Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Vasodilation Vasodilation Ca_Influx->Vasodilation cGMP Increased cGMP NO_Bioavailability->cGMP Stimulates Guanylate Cyclase to Produce PDE_Inhibition->cGMP Leads to cGMP->Vasodilation Metabolite Carboxylic Acid Metabolite No_Effect No Significant Biological Activity Reported Metabolite->No_Effect

Figure 2: Known signaling effects of nifedipine vs. its metabolite.

Experimental Protocols

The accurate quantification of nifedipine and its carboxylic acid metabolite in biological matrices is essential for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Sample_Prep Sample Preparation (Plasma/Urine) - Protein Precipitation - Liquid-Liquid or Solid-Phase Extraction HPLC_System HPLC System - C8 or C18 reverse-phase column Sample_Prep->HPLC_System Detection Detection - UV (e.g., 235 nm) - MS/MS HPLC_System->Detection Mobile_Phase Mobile Phase (Isocratic or Gradient) - e.g., Acetonitrile (B52724)/Water mixture Mobile_Phase->HPLC_System Quantification Quantification - Calibration Curve Detection->Quantification

Figure 3: General workflow for HPLC analysis.

Methodology:

  • Sample Preparation:

    • Plasma/Serum: Protein precipitation is a common first step, often achieved by adding acetonitrile. This is followed by either liquid-liquid extraction (e.g., with ethyl acetate (B1210297) at a specific pH) or solid-phase extraction (SPE) to isolate the analytes.[8]

    • Urine: Urine samples may require a dilution step followed by extraction.

  • Chromatographic Conditions:

    • Column: A C8 or C18 reverse-phase column is typically used.

    • Mobile Phase: A mixture of acetonitrile and water or a buffer is common. The composition can be isocratic or a gradient.

    • Detection: UV detection is frequently used, with wavelengths around 235 nm being suitable for nifedipine and its metabolites. For higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is the preferred method.

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to a calibration curve generated from standards of known concentrations.

ParameterExample Condition 1Example Condition 2
Column C8 reverse-phaseC18 reverse-phase
Mobile Phase Acetonitrile:WaterMethanol:Water with buffer
Detection UV at 235 nmTandem Mass Spectrometry (MS/MS)
Reference [8]-

Table 2: Example HPLC Conditions

Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

  • Sample Preparation and Derivatization:

    • Analysis of acidic metabolites like the carboxylic acid derivative by GC-MS often requires a derivatization step to increase volatility. Extractive methylation is a technique that has been successfully employed.

  • Chromatographic Conditions:

    • Column: A capillary column, such as one with a dimethylpolysiloxane stationary phase, is typically used.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas.

  • Mass Spectrometry:

    • The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Conclusion

The primary carboxylic acid metabolite of nifedipine, 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid, is the major product of the drug's extensive metabolism. The available evidence strongly indicates that this metabolite is pharmacologically inactive, at least with respect to the L-type calcium channel blocking activity that defines the therapeutic effects of nifedipine. While this lack of activity is a key feature of nifedipine's safety profile, as it prevents the accumulation of active metabolites, there is a notable absence of research into other potential biological effects or interactions with cellular signaling pathways. Future research could explore these areas to provide an even more complete understanding of the overall biological impact of nifedipine administration. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of both the parent drug and its carboxylic acid metabolite, which is fundamental for ongoing and future pharmacokinetic and pharmacodynamic research.

References

Methodological & Application

Application Note: Quantification of Hydroxydehydro Nifedipine Carboxylate in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxydehydro Nifedipine Carboxylate is an inactive metabolite of Nifedipine, a dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension and angina.[1] Monitoring its concentration in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard to ensure accuracy and precision.

Materials and Methods

Chemicals and Reagents

  • This compound reference standard (CAS No: 34783-31-8)[2][3][4]

  • This compound-d4 (Internal Standard - IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation

  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Analytical column: C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm).

Experimental Protocols

Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions from the primary stock solution using a mixture of acetonitrile and water (50:50, v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-d4 in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a mixture of acetonitrile and water (50:50, v/v) to achieve a final concentration of 100 ng/mL.

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte from human plasma.[5][6]

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
Column C18 (e.g., 50 mm × 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 1
Injection Volume 10 µL
Column Temperature 40°C

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.010
1.090
2.090
2.110
3.010

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Turbo Spray Temp 500°C

Table 2: MRM Transitions and Parameters

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound347.1315.16025
This compound-d4 (IS)351.1319.16025

Note: The exact MRM transitions and collision energies may require optimization on the specific mass spectrometer being used.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is used.

Table 3: Typical Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.061
100.125
500.630
1001.255
2503.140
5006.280
100012.550
Correlation Coefficient (r²) > 0.995

Precision and Accuracy

The intra-day and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC3< 1095 - 105< 1095 - 105
Medium QC80< 1095 - 105< 1095 - 105
High QC800< 1095 - 105< 1095 - 105

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Human Plasma add_is Add 20 µL IS (100 ng/mL) plasma->add_is precipitate Add 300 µL Acetonitrile add_is->precipitate vortex1 Vortex (1 min) precipitate->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 10 µL reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (MRM Mode) hplc->ms integrate Peak Integration ms->integrate calculate Calculate Area Ratios integrate->calculate quantify Quantification using Calibration Curve calculate->quantify

Caption: Experimental workflow for the quantification of this compound.

G cluster_analyte This compound cluster_is Internal Standard (IS) - Deuterated Analog Analyte_label C₁₆H₁₄N₂O₇ M.W.: 346.29 IS_label C₁₆H₁₀D₄N₂O₇ M.W.: 350.32

Caption: Analyte and proposed Internal Standard structures.

References

Application Note: HPLC-UV Analysis of Hydroxydehydro Nifedipine Carboxylate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Hydroxydehydro Nifedipine (B1678770) Carboxylate, a key metabolite of the widely prescribed calcium channel blocker Nifedipine, in human plasma. The method utilizes a robust liquid-liquid extraction (LLE) procedure followed by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development where the quantification of this metabolite is crucial. All procedures are designed to ensure high sensitivity, specificity, and reproducibility.

Introduction

Nifedipine is a potent vasodilator used in the management of hypertension and angina pectoris. Its metabolism in the body leads to the formation of several metabolites, with Hydroxydehydro Nifedipine Carboxylate (also known as dehydronifedipinic acid) being a significant product. Monitoring the plasma concentrations of this metabolite is essential for understanding the complete pharmacokinetic profile of Nifedipine and for assessing patient-specific metabolic variations. This document outlines a validated HPLC-UV method for the reliable determination of this compound in human plasma.

Experimental Workflow

HPLC-UV Analysis Workflow plasma_sample Plasma Sample Collection (with anticoagulant) acidification Sample Acidification (pH 3) plasma_sample->acidification Sample Preparation lle Liquid-Liquid Extraction (Ethyl Acetate) acidification->lle evaporation Evaporation of Organic Layer (Nitrogen Stream) lle->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection chromatography Chromatographic Separation (C8 Reversed-Phase Column) hplc_injection->chromatography Analytical Separation uv_detection UV Detection chromatography->uv_detection data_analysis Data Analysis and Quantification uv_detection->data_analysis Data Processing

Figure 1: Experimental workflow for the HPLC-UV analysis of this compound in plasma.

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC grade acetonitrile (B52724), methanol, and ethyl acetate (B1210297).

  • Reagents: Formic acid, ortho-phosphoric acid, sodium hydroxide, and analytical grade water.

  • Standards: Reference standards of this compound and a suitable internal standard (e.g., a structurally similar compound not present in the plasma).

Sample Preparation: Liquid-Liquid Extraction

Due to the acidic nature of this compound, an acidic extraction is performed to ensure the analyte is in a neutral form for efficient extraction into an organic solvent.

  • Plasma Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge at 3000 rpm for 10 minutes to separate the plasma. Store plasma samples at -20°C or lower until analysis.

  • Acidification: To 1.0 mL of plasma in a polypropylene (B1209903) centrifuge tube, add a small volume of acid (e.g., phosphoric acid) to adjust the pH to approximately 3. This protonates the carboxylic acid group of the analyte.

  • Extraction: Add 5.0 mL of ethyl acetate to the acidified plasma sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the HPLC mobile phase. Vortex for 30 seconds to ensure complete dissolution.

  • Filtration/Centrifugation: Centrifuge the reconstituted sample at 10,000 rpm for 5 minutes to pellet any particulate matter. The supernatant is now ready for injection into the HPLC system.

HPLC-UV Conditions

The following chromatographic conditions are based on methods for the analysis of nifedipine and its acidic metabolites[1].

ParameterCondition
HPLC System A standard HPLC system with a UV detector.
Column C8 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
Mobile Phase A gradient of acetonitrile and an acidic aqueous buffer (e.g., 0.1% formic acid in water). The gradient should be optimized to ensure good separation of the metabolite from endogenous plasma components and other nifedipine metabolites.
Flow Rate 1.0 mL/min.
Column Temperature Ambient or controlled at 25°C.
Injection Volume 20 µL.
UV Wavelength The UV detection wavelength should be optimized for this compound. A starting point could be in the range of 230-240 nm, which is commonly used for nifedipine and its metabolites.
Method Validation

The analytical method should be validated according to standard bioanalytical method validation guidelines. The following parameters should be assessed:

  • Linearity: The linearity of the method should be established by analyzing a series of calibration standards prepared in blank plasma.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Recovery: The extraction recovery of the analyte from plasma should be determined by comparing the peak areas of extracted samples to those of un-extracted standards.

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of endogenous plasma components and other potential interferences should be evaluated.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability) should be assessed.

Data Presentation

The following tables summarize the expected quantitative data for a validated HPLC-UV method for the analysis of this compound in plasma, based on typical performance characteristics for such assays[1].

Table 1: Chromatographic and Calibration Data

ParameterExpected Value
Retention Time Analyte and IS should be well-resolved from endogenous peaks.
Linearity Range e.g., 50 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low50< 15%< 15%85 - 115%
Medium500< 15%< 15%85 - 115%
High1500< 15%< 15%85 - 115%

Note: %CV = Coefficient of Variation

Table 3: Recovery

AnalyteExtraction Recovery (%)
This compound70 - 95%[1]

Conclusion

The described HPLC-UV method provides a reliable and robust approach for the quantification of this compound in human plasma. The detailed protocol for liquid-liquid extraction and the specified chromatographic conditions, when properly validated, will enable researchers and drug development professionals to accurately assess the pharmacokinetic properties of this important nifedipine metabolite. Careful attention to sample preparation, particularly the pH adjustment, is critical for achieving high recovery and reproducible results.

References

Application Note: Solid-Phase Extraction of Nifedipine and its Metabolites from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely prescribed for the management of angina, hypertension, and Raynaud's phenomenon.[1][2][3] Accurate quantification of nifedipine and its metabolites in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[4][5] Solid-phase extraction (SPE) is a robust and widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and improved sample cleanup.[2] This application note provides a detailed protocol for the solid-phase extraction of nifedipine and its primary metabolites from human plasma, optimized for subsequent analysis by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary metabolites of nifedipine include dehydronifedipine, dehydronifedipinic acid, and dehydronifedipinolactone.[6] The protocol described herein is designed to efficiently extract these compounds with high recovery and precision.

Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated methods for the determination of nifedipine in human plasma using solid-phase extraction.

AnalyteSPE CartridgeRecovery (%)Limit of Quantification (LOQ) (ng/mL)Linearity Range (ng/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Reference
NifedipineC18> 93.95.05 - 4001.4 - 4.23.9 - 5.6[3]
NifedipineC2> 902.0Not Specified< 5.5< 5.5[7]
NifedipineOasis HLB (30 mg/mL)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]
NifedipineC18Not Specified5.05.0 - 200.0Not SpecifiedNot Specified[9]
Nifedipine and MetabolitesEthyl acetate (B1210297) (LLE)70 - 95Not Specified50 - 200 (Nifedipine, I, III), 200 - 2000 (II)10 - 15 (Nifedipine, I, III), 15 - 20 (II)Not Specified[6]

Metabolite I: dehydronifedipine, II: dehydronifedipinic acid, III: dehydronifedipinolactone. LLE: Liquid-Liquid Extraction, included for comparative purposes.

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample (0.5 mL) is Add Internal Standard (e.g., Nitrendipine) plasma->is buffer Add 0.1 M NaOH (or adjust pH to 9) is->buffer vortex1 Vortex buffer->vortex1 condition Condition Cartridge (1 mL Methanol (B129727), then 1 mL Water) vortex1->condition load Load Sample condition->load wash1 Wash 1 (1 mL 5% Methanol) load->wash1 wash2 Wash 2 (1 mL Water) wash1->wash2 dry Dry Cartridge (30 psi for 1 min) wash2->dry elute Elute (0.5 mL Mobile Phase) dry->elute analysis Inject Eluate into HPLC or LC-MS/MS elute->analysis

Caption: Workflow for Solid-Phase Extraction of Nifedipine.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies reported for the solid-phase extraction of nifedipine from human plasma.[3][8][9]

1. Materials and Reagents

  • Nifedipine analytical standard

  • Internal Standard (e.g., Nitrendipine or Amlodipine)[3][8]

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Sodium Hydroxide (NaOH)

  • Formic Acid or Phosphoric Acid

  • Solid-Phase Extraction Cartridges (e.g., Oasis HLB 30 mg/mL, C18, or C2)[3][7][8][9]

  • Human plasma (blank, for calibration standards and quality controls)

2. Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve nifedipine and the internal standard in methanol to prepare individual stock solutions. Store these solutions at 2-8°C and protect them from light.

  • Working Solutions: Prepare working solutions by diluting the stock solutions with methanol or mobile phase to appropriate concentrations for spiking into plasma to create calibration standards and quality control (QC) samples.

3. Sample Preparation

  • Thaw frozen plasma samples at room temperature.

  • Pipette 0.5 mL of plasma into a clean centrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., 10 µg/mL amlodipine).[8]

  • Add 100 µL of 0.1 M NaOH to adjust the sample pH.[8] Some protocols suggest adjusting the pH to 9.

  • Vortex the sample for 30 seconds.

4. Solid-Phase Extraction Procedure

  • Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Ensure the sorbent bed does not go dry between these steps.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned cartridge.

    • Apply a gentle vacuum (e.g., 2 psi) to slowly draw the sample through the sorbent bed.[8]

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with a second aliquot of 1 mL of water to remove any remaining salts.

  • Drying:

    • Dry the cartridge thoroughly by applying a high vacuum (e.g., 30 psi) for 1 minute to remove any residual water.[8]

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the analytes by passing 0.5 mL of the mobile phase (or a suitable organic solvent like methanol or acetonitrile) through the cartridge.

5. Analysis

  • The eluate is ready for direct injection into an HPLC or LC-MS/MS system.

  • An example of a mobile phase for HPLC analysis is a mixture of acetonitrile and 13 mM phosphate (B84403) buffer at pH 7 (65:35, v/v).[7]

  • For LC-MS/MS, a mobile phase of 2 mM ammonium (B1175870) acetate (pH adjusted to 3 with formic acid) and acetonitrile (80:20, v/v) has been used.[8]

  • Detection is typically performed using UV at 237-338 nm or by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[5][7][10]

Important Considerations:

  • Photosensitivity: Nifedipine is highly sensitive to light. All sample preparation and analysis steps should be performed under amber or yellow light, or in light-protected containers to prevent photodegradation.[4]

  • Method Validation: This protocol should be fully validated according to regulatory guidelines (e.g., FDA bioanalytical method validation) for selectivity, linearity, accuracy, precision, recovery, and stability before being used for the analysis of clinical or research samples.[8]

  • Metabolite Extraction: The polarity of nifedipine metabolites varies. The wash and elution steps may need to be optimized to ensure efficient recovery of all metabolites of interest. For instance, more polar metabolites might require a less organic wash solution and a more polar elution solvent.

References

Application Notes and Protocols for "In Vitro" Metabolism of Nifedipine Using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is widely prescribed for the management of hypertension and angina pectoris. The clinical efficacy and potential for drug-drug interactions of nifedipine are significantly influenced by its metabolism. In humans, nifedipine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] The principal metabolic pathway involves the oxidation of the dihydropyridine ring to a pyridine (B92270) derivative, which is pharmacologically inactive.[2]

Understanding the in vitro metabolism of nifedipine is crucial for predicting its pharmacokinetic profile, assessing potential drug-drug interactions, and informing dose adjustments in specific patient populations. Human liver microsomes (HLMs) serve as a standard in vitro model for these studies as they contain a high concentration of drug-metabolizing enzymes, including CYP3A4.

These application notes provide detailed protocols for conducting in vitro metabolism studies of nifedipine using HLMs, including kinetic analysis and the determination of inhibitory potential.

Metabolic Pathway of Nifedipine

The primary metabolic transformation of nifedipine is the oxidation of its dihydropyridine ring to the corresponding pyridine analog, a reaction predominantly catalyzed by CYP3A4.

Nifedipine_Metabolism Nifedipine Nifedipine (Dihydropyridine) Oxidized_Nifedipine Oxidized Nifedipine (Pyridine Derivative) Nifedipine->Oxidized_Nifedipine Oxidation CYP3A4 CYP3A4 (in Human Liver Microsomes) CYP3A4->Nifedipine NADP NADP+ CYP3A4->NADP NADPH NADPH NADPH->CYP3A4 e- donor

Caption: Metabolic pathway of nifedipine oxidation catalyzed by CYP3A4.

Experimental Protocols

Determination of Nifedipine Metabolic Stability in Human Liver Microsomes

This protocol outlines the steps to determine the rate of nifedipine metabolism in HLMs.

Materials:

  • Nifedipine

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Tris-HCl Buffer

  • Magnesium Chloride (MgCl₂)

  • Water (HPLC-grade)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • HPLC system with UV or MS detector

Experimental Workflow:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_nif Prepare Nifedipine Stock Solution pre_inc Pre-incubate HLM and Nifedipine (5 min at 37°C) prep_nif->pre_inc prep_hlm Prepare HLM Suspension prep_hlm->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_inc->start_rxn incubate Incubate at 37°C start_rxn->incubate stop_rxn Terminate Reaction (e.g., with cold Acetonitrile) incubate->stop_rxn centrifuge Centrifuge to Pellet Protein stop_rxn->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze by HPLC-UV/MS supernatant->hplc data Quantify Metabolite Formation hplc->data

Caption: Workflow for in vitro metabolism of nifedipine in HLMs.

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of nifedipine in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a working solution of HLMs in potassium phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the HLM suspension, buffer, and nifedipine working solution.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for analysis.

  • Analytical Method:

    • Analyze the samples by HPLC with UV or mass spectrometric detection to quantify the formation of the oxidized nifedipine metabolite.[3][4][5][6]

    • A typical HPLC setup might include a C18 column and a mobile phase of acetonitrile and water.[6]

Enzyme Kinetic Analysis of Nifedipine Oxidation

This protocol is designed to determine the kinetic parameters of nifedipine metabolism. It is important to note that nifedipine can exhibit substrate inhibition kinetics with CYP3A4.[7]

Procedure:

  • Follow the incubation procedure described in section 3.1.

  • Use a range of nifedipine concentrations (e.g., 0.5 to 100 µM). A concentration of 5 µM is often used as a probe concentration for CYP3A4 activity.

  • The incubation time should be optimized to ensure linear metabolite formation.

  • Quantify the rate of oxidized nifedipine formation at each substrate concentration.

  • Plot the reaction velocity against the substrate concentration and fit the data to an appropriate kinetic model (e.g., Michaelis-Menten or a substrate inhibition model) to determine the kinetic parameters.

Data Presentation

The quantitative data from the metabolic stability and enzyme kinetic studies should be summarized in clear and concise tables.

Table 1: Metabolic Stability of Nifedipine in Human Liver Microsomes

Time (minutes)Nifedipine Remaining (%)Oxidized Nifedipine Formed (pmol/mg protein)
01000
5
15
30
60

Table 2: Enzyme Kinetic Parameters for Nifedipine Oxidation in Human Liver Microsomes

ParameterValueUnits
Vmaxpmol/min/mg protein
KmµM
Intrinsic Clearance (Vmax/Km)µL/min/mg protein
Kinetic ModelMichaelis-Menten / Substrate Inhibition

Conclusion

The protocols and application notes provided here offer a comprehensive guide for investigating the in vitro metabolism of nifedipine using human liver microsomes. These studies are essential for characterizing the drug's metabolic profile, understanding its potential for drug-drug interactions, and providing valuable data for preclinical and clinical drug development. Accurate determination of metabolic pathways and kinetic parameters is fundamental to ensuring the safe and effective use of nifedipine in clinical practice.

References

Application Notes and Protocols: Pharmacokinetic Modeling of Hydroxydehydro Nifedipine Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic modeling of Hydroxydehydro Nifedipine (B1678770) Carboxylate, a major metabolite of the widely used calcium channel blocker, nifedipine. This document outlines the metabolic pathway of nifedipine, summarizes key pharmacokinetic parameters, and provides detailed experimental protocols for the quantification and modeling of Hydroxydehydro Nifedipine Carboxylate.

Introduction

Nifedipine is a dihydropyridine (B1217469) calcium channel blocker extensively used in the management of hypertension and angina pectoris. It undergoes significant first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This metabolic process leads to the formation of several metabolites, with "this compound" being one of the prominent ones.[1][2] Understanding the pharmacokinetics of this metabolite is crucial for a complete characterization of nifedipine's disposition and for assessing its potential contribution to the overall pharmacological and toxicological profile of the parent drug.

"this compound" is chemically known as 2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid and is often referred to as metabolite II (M II) in scientific literature.

Metabolic Pathway of Nifedipine

Nifedipine is primarily metabolized in the liver through a series of oxidation reactions. The dihydropyridine ring of nifedipine is oxidized to its pyridine (B92270) analog, dehydronifedipine. This is followed by further metabolic steps, including the hydrolysis of one of the methyl ester groups to a carboxylic acid and hydroxylation of a methyl group.[1][2]

The formation of this compound is a key step in the metabolic cascade of nifedipine. These metabolites are generally considered inactive and are more water-soluble, facilitating their excretion from the body, primarily through urine.[2][3]

Nifedipine Nifedipine Dehydronifedipine Dehydronifedipine (Metabolite I) Nifedipine->Dehydronifedipine CYP3A4 (Oxidation) Carboxylate_Metabolite This compound (Metabolite II) Dehydronifedipine->Carboxylate_Metabolite Esterase/ CYP450 (Hydrolysis & Hydroxylation) Excretion Urinary Excretion Carboxylate_Metabolite->Excretion

Metabolic pathway of Nifedipine.

Pharmacokinetic Data

While extensive pharmacokinetic data is available for the parent drug, nifedipine, specific quantitative data for its metabolites, including this compound, are less commonly reported in the literature. The tables below summarize the known pharmacokinetic parameters of nifedipine and highlight the parameters for this compound that require experimental determination.

Table 1: Pharmacokinetic Parameters of Nifedipine in Humans (Oral Administration)

ParameterValueReference
Bioavailability45 - 77%[1]
Tmax (Time to Peak Concentration)30 - 60 minutes[1]
Cmax (Peak Plasma Concentration)160 ± 49 µg/L (after 10 mg dose)[1]
Volume of Distribution (Vd)0.62 - 0.77 L/kg[2]
Protein Binding92 - 98%[2]
Elimination Half-life (t½)~2 hours[2]
Clearance (CL)450 - 700 mL/min[2]

Table 2: Pharmacokinetic Parameters of this compound (To be Determined)

ParameterValueNotes
TmaxTo be determined
CmaxTo be determined
AUC (Area Under the Curve)To be determined
Elimination Half-life (t½)To be determined
Formation Rate Constant (k_f)To be determined

Experimental Protocols

To determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo experiments are required. The following protocols provide a general framework for these studies.

This protocol is designed to investigate the formation of this compound from nifedipine in a controlled in vitro system.

Objective: To determine the rate of formation of this compound in the presence of human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • Nifedipine

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of nifedipine in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, combine phosphate buffer, human liver microsomes, and the nifedipine stock solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Analyze the samples to quantify the concentration of this compound.

cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Analysis Prep_Mix Prepare reaction mix: Buffer, HLMs, Nifedipine Pre_Incubate Pre-incubate at 37°C Prep_Mix->Pre_Incubate Add_NADPH Initiate with NADPH Pre_Incubate->Add_NADPH Incubate Incubate at 37°C Add_NADPH->Incubate Time_Points Stop reaction at time points Incubate->Time_Points Centrifuge Protein precipitation & Centrifugation Time_Points->Centrifuge Evaporate Evaporate supernatant Centrifuge->Evaporate Reconstitute Reconstitute in mobile phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

In vitro metabolism workflow.

This protocol outlines a typical in vivo study to determine the pharmacokinetic parameters of this compound following nifedipine administration.

Objective: To characterize the plasma concentration-time profile of this compound in an animal model (e.g., rats or dogs).

Materials:

  • Test animals (e.g., Sprague-Dawley rats)

  • Nifedipine formulation for oral or intravenous administration

  • Blood collection supplies (e.g., syringes, capillary tubes, EDTA tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Acclimatize animals to the housing conditions for at least one week.

  • Fast animals overnight before dosing, with free access to water.

  • Administer a single dose of nifedipine to each animal (oral gavage or intravenous injection).

  • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process the blood samples immediately by centrifuging to separate plasma.

  • Store the plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis using a suitable extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

cluster_animal Animal Dosing & Sampling cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis Acclimatize Acclimatize animals Dose Administer Nifedipine Acclimatize->Dose Blood_Collection Collect blood samples at time points Dose->Blood_Collection Centrifuge_Plasma Separate plasma Blood_Collection->Centrifuge_Plasma Store Store plasma at -80°C Centrifuge_Plasma->Store Extraction Sample extraction Store->Extraction LCMS_Analysis LC-MS/MS quantification Extraction->LCMS_Analysis PK_Analysis Pharmacokinetic analysis LCMS_Analysis->PK_Analysis

In vivo pharmacokinetic study workflow.

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of this compound in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from endogenous interferences

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (to be determined by direct infusion of a standard)

    • Internal Standard: Precursor ion > Product ion

  • Optimization: Source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.

Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate and reconstitute in the mobile phase.

Pharmacokinetic Modeling

Once the plasma concentration-time data for this compound are obtained, pharmacokinetic modeling can be performed to describe its behavior in the body.

Compartmental Modeling: A one- or two-compartment model can be fitted to the data to estimate parameters such as absorption rate constant (Ka), elimination rate constant (Ke), and volume of distribution (Vd).

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models offer a more mechanistic approach by incorporating physiological parameters (e.g., blood flow, tissue volumes) and drug-specific information (e.g., in vitro metabolism data).[4][5][6] A PBPK model for nifedipine can be extended to include its metabolites, allowing for the prediction of their concentrations in various tissues.[2]

cluster_data Data Input cluster_model Modeling Process cluster_output Model Output In_Vitro_Data In Vitro Metabolism Data (e.g., from HLM studies) Parameterization Parameterize the model In_Vitro_Data->Parameterization In_Vivo_Data In Vivo Plasma Concentrations (from animal/human studies) Validation Validate against observed data In_Vivo_Data->Validation Physiological_Data Physiological Parameters (e.g., organ volumes, blood flows) Model_Development Develop PBPK Model Structure (including metabolite compartments) Physiological_Data->Model_Development Model_Development->Parameterization Simulation Simulate concentration profiles Parameterization->Simulation Simulation->Validation PK_Parameters Estimated Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½) Validation->PK_Parameters Tissue_Concentrations Predicted Tissue Concentrations Validation->Tissue_Concentrations DDI_Prediction Drug-Drug Interaction Predictions Validation->DDI_Prediction

Physiologically Based Pharmacokinetic (PBPK) modeling workflow.

Conclusion

The pharmacokinetic modeling of this compound is an essential component in fully understanding the disposition of nifedipine. While direct pharmacokinetic data for this metabolite is not extensively available, the protocols outlined in these application notes provide a robust framework for its determination. By combining in vitro metabolism studies, in vivo pharmacokinetic experiments in animal models, and advanced bioanalytical techniques such as LC-MS/MS, researchers can generate the necessary data to build accurate pharmacokinetic models. These models are invaluable tools in drug development, enabling a deeper understanding of drug metabolism, potential drug-drug interactions, and the overall safety profile of nifedipine.

References

Application Note: Validated LC-MS/MS Method for the Quantitative Analysis of Nifedipine and its Metabolites in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of nifedipine (B1678770) and its primary metabolites, dehydronifedipine and dehydronifedipinic acid, in human urine. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by a rapid chromatographic separation and highly selective detection using tandem mass spectrometry. The method has been validated according to the International Council for Harmonisation (ICH) guidelines and demonstrates excellent linearity, accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Nifedipine is a dihydropyridine (B1217469) calcium channel blocker widely prescribed for the management of hypertension and angina pectoris.[1][2] Following administration, nifedipine is extensively metabolized in the liver, primarily through oxidation of the dihydropyridine ring to its pyridine (B92270) analog (dehydronifedipine), which is further metabolized to dehydronifedipinic acid.[3][4] These inactive, water-soluble metabolites are predominantly excreted in the urine, accounting for 60-80% of the administered dose.[5][6] Therefore, a reliable analytical method for the quantification of nifedipine and its major metabolites in urine is crucial for assessing drug metabolism, pharmacokinetics, and patient compliance.[4][7]

This application note presents a validated LC-MS/MS method that offers high sensitivity and specificity for the analysis of nifedipine and its metabolites in a complex biological matrix like urine.

Metabolic Pathway of Nifedipine

Nifedipine Nifedipine Dehydronifedipine Dehydronifedipine (Metabolite I) Nifedipine->Dehydronifedipine Oxidation (CYP3A4) Dehydronifedipinic_Acid Dehydronifedipinic Acid (Metabolite II) Dehydronifedipine->Dehydronifedipinic_Acid Hydrolysis Excretion Urinary Excretion Dehydronifedipinic_Acid->Excretion

Caption: Metabolic conversion of Nifedipine to its primary urinary metabolites.

Experimental Protocol

Materials and Reagents
  • Nifedipine, Dehydronifedipine, and Dehydronifedipinic Acid reference standards (Sigma-Aldrich or equivalent)

  • Nitrendipine (Internal Standard, IS)

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Drug-free human urine

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation
  • LC System: Agilent 1290 Infinity II UHPLC or equivalent

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Analytical Column: ZORBAX SB-C18 column (50 x 4.6 mm, 1.8 µm) or equivalent

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: To 1 mL of urine sample, add 20 µL of the internal standard working solution (Nitrendipine, 1 µg/mL). Vortex and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method

Chromatographic Conditions

ParameterValue
Column ZORBAX SB-C18 (50 x 4.6 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B)

Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300°C
Gas Flow 5 L/min
Nebulizer 45 psi
Sheath Gas Temp. 250°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Nifedipine 347.1254.115
Dehydronifedipine 345.1313.120
Dehydronifedipinic Acid 331.1299.120
Nitrendipine (IS) 361.1315.118

Analytical Method Workflow

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Urine_Sample 1. Urine Sample Collection Spiking 2. Spike with Internal Standard Urine_Sample->Spiking SPE 3. Solid-Phase Extraction (SPE) Spiking->SPE Evaporation 4. Evaporation & Reconstitution SPE->Evaporation LC_MSMS 5. LC-MS/MS Analysis Evaporation->LC_MSMS Integration 6. Peak Integration LC_MSMS->Integration Quantification 7. Quantification Integration->Quantification Reporting 8. Report Generation Quantification->Reporting

Caption: Workflow for the analysis of Nifedipine and its metabolites in urine.

Method Validation

The analytical method was validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8][9][10][11]

Linearity

Calibration curves were constructed using spiked urine samples over the concentration range of 1-1000 ng/mL for all analytes. The method demonstrated excellent linearity with a correlation coefficient (r²) > 0.995 for all compounds.

AnalyteRange (ng/mL)Correlation Coefficient (r²)
Nifedipine 1 - 1000> 0.998
Dehydronifedipine 1 - 1000> 0.997
Dehydronifedipinic Acid 1 - 1000> 0.995
Accuracy and Precision

Accuracy was determined by the percent recovery of spiked quality control (QC) samples at three concentration levels (Low, Mid, High). Precision was evaluated through intra-day and inter-day analysis of these QC samples, expressed as the relative standard deviation (%RSD).

AnalyteQC LevelConc. (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
Nifedipine LQC5< 5.0< 6.595.5 - 104.2
MQC100< 4.5< 5.897.1 - 103.5
HQC800< 3.0< 4.298.0 - 102.7
Dehydronifedipine LQC5< 6.2< 7.593.8 - 105.1
MQC100< 5.1< 6.396.4 - 104.0
HQC800< 4.0< 5.597.5 - 103.1
Dehydronifedipinic Acid LQC5< 8.0< 9.591.5 - 106.3
MQC100< 7.2< 8.194.2 - 105.5
HQC800< 6.5< 7.395.8 - 104.4

Acceptance criteria for accuracy are typically 85-115% (80-120% for LLOQ), and for precision, %RSD should be ≤15% (≤20% for LLOQ).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

AnalyteLOD (ng/mL)LOQ (ng/mL)
Nifedipine 0.31.0
Dehydronifedipine 0.41.2
Dehydronifedipinic Acid 0.51.5

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of nifedipine and its major metabolites in human urine. The simple sample preparation procedure and rapid chromatographic analysis allow for high-throughput screening. The method has been thoroughly validated and meets the requirements for bioanalytical method validation, making it a valuable tool for clinical and pharmaceutical research.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Nifedipine and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several inactive, water-soluble metabolites.[3][4][5] The primary metabolite is an oxidized pyridine (B92270) analog, 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid, with other minor metabolites also formed.[2][6][7] Accurate quantification of nifedipine and its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of nifedipine and its primary oxidized metabolite in human plasma. The method is sensitive, specific, and adheres to the principles outlined in the FDA's guidance on bioanalytical method validation.[8][9][10]

Nifedipine Metabolism Pathway

Nifedipine undergoes extensive first-pass metabolism, where the dihydropyridine ring is oxidized by CYP3A4 to its pyridine analog (dehydronifedipine). This metabolite is further metabolized before excretion, primarily in the urine.[2][3][4][5]

Nifedipine_Metabolism cluster_0 Hepatic Metabolism NIF Nifedipine MET1 Dehydronifedipine (Oxidized Metabolite) NIF->MET1 CYP3A4 (Oxidation) MET2 Further Water-Soluble Metabolites MET1->MET2 Further Metabolism EXC Excretion (Urine and Feces) MET2->EXC

Caption: Metabolic pathway of Nifedipine via CYP3A4 oxidation.

Bioanalytical Workflow

The bioanalytical process involves the extraction of nifedipine, its metabolite, and an internal standard (IS) from the plasma matrix, followed by chromatographic separation and detection by mass spectrometry.

Bioanalytical_Workflow A 1. Plasma Sample (with analyte) B 2. Add Internal Standard (e.g., Nitrendipine) A->B C 3. Sample Preparation (Liquid-Liquid Extraction) B->C D 4. Evaporation & Reconstitution C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing & Quantification E->F

Caption: General workflow for the bioanalysis of Nifedipine.

Experimental Protocols

Materials and Reagents
  • Nifedipine, Dehydronifedipine, and Nitrendipine (as Internal Standard) reference standards.

  • HPLC or LC-MS grade Methanol, Acetonitrile (B52724).

  • Ammonium Acetate (B1210297) (analytical grade).

  • Formic Acid (analytical grade).

  • Ethyl Acetate and tert-Butyl Methyl Ether (analytical grade).

  • Control Human Plasma (with K2EDTA).

  • Ultrapure Water.

Instrumentation

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used.

  • LC System: Shimadzu or equivalent system.

  • Mass Spectrometer: Sciex API 3200, 4000 or equivalent.

  • Analytical Column: C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm).[11]

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of nifedipine, its metabolite, and the internal standard (IS) in methanol. Store at 2-8°C in the dark.

  • Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve standards and quality control (QC) samples.[12]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of human plasma into a microcentrifuge tube.[13]

  • Add 25 µL of the internal standard working solution (e.g., Nitrendipine).[13]

  • Vortex briefly to mix.

  • Add 200 µL of a basic buffer (e.g., 2 M NaOH/1M glycine, pH 11.3) to alkalinize the sample.[13]

  • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of n-hexane-diethyl ether).[11][14]

  • Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[13]

  • Vortex to mix and transfer to an autosampler vial for injection.

LC-MS/MS Method Parameters

The following tables summarize the optimized instrumental conditions for the analysis.

Table 1: Liquid Chromatography and Mass Spectrometry Conditions

Parameter Condition
LC Conditions
Column C18 (50 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 5 mM Ammonium Acetate (60:40, v/v)[11]
Flow Rate 0.5 mL/min[15]
Injection Volume 10 µL
Column Temperature 30°C[16]
Run Time ~4 minutes[16]
MS Conditions
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[11][14]
Detection Mode Multiple Reaction Monitoring (MRM)[14]
Source Temperature 400-500°C

| IonSpray Voltage | ~4500-5500 V |

Table 2: MRM Transitions for Quantification

Analyte Precursor Ion (m/z) Product Ion (m/z) Polarity Reference
Nifedipine 347.1 315.1 Positive [17]
Nifedipine 354.1 222.2 Negative [11]
Dehydronifedipine 345.0 284.0 Positive [13]

| Nitrendipine (IS) | 361.0 | 315.0 | Positive |[13] |

Method Validation Summary

The method was validated according to FDA guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Calibration Curve, Linearity, and LLOQ

Analyte Linear Range (ng/mL) Correlation Coefficient (r²) LLOQ (ng/mL)
Nifedipine 0.1 - 100 > 0.995 0.104[14]

| Dehydronifedipine | 0.5 - 150 | > 0.99 | 0.5 |

Table 4: Accuracy and Precision (Intra- and Inter-Day)

Analyte QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%RE) Inter-day Precision (%RSD) Inter-day Accuracy (%RE)
Nifedipine LQC 0.42 < 15% ± 15% < 15% ± 15%
MQC 6.53 < 15% ± 15% < 15% ± 15%
HQC 81.60 < 15% ± 15% < 15% ± 15%
Dehydronifedipine LQC 1.0 < 15% ± 15% < 15% ± 15%
MQC 50.0 < 15% ± 15% < 15% ± 15%
HQC 120.0 < 15% ± 15% < 15% ± 15%

Data synthesized from multiple sources demonstrating typical acceptance criteria.[11][14]

Table 5: Recovery and Matrix Effect

Analyte QC Level Mean Extraction Recovery (%) Mean Matrix Effect (%)
Nifedipine LQC 88 - 93% Minimal
MQC 88 - 93% Minimal
HQC 88 - 93% Minimal
Dehydronifedipine LQC 70 - 95% Minimal
MQC 70 - 95% Minimal
HQC 70 - 95% Minimal

Data based on typical values reported in literature.[18][19]

Stability Studies: Nifedipine and its metabolite were found to be stable in plasma samples after short-term storage at room temperature, after multiple freeze-thaw cycles, and during long-term storage at -20°C.[12][19] Due to the known photosensitivity of nifedipine, all sample handling and storage should be performed under conditions that protect from light.[1][19]

Conclusion

This application note presents a detailed protocol for a selective, sensitive, and robust LC-MS/MS method for the quantification of nifedipine and its primary metabolite in human plasma. The method employs a straightforward liquid-liquid extraction procedure and a short chromatographic run time, making it suitable for high-throughput analysis in a clinical or research setting. The validation data demonstrates that the method is reliable and meets the regulatory requirements for bioanalytical assays, making it a valuable tool for pharmacokinetic and drug metabolism studies of nifedipine.

References

Application Notes and Protocols: Use of Hydroxydehydro Nifedipine Carboxylate as a Reference Standard in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Hydroxydehydro Nifedipine (B1678770) Carboxylate as a reference standard in clinical trials for the quantification of this nifedipine metabolite in biological matrices. The included protocols are based on established principles of bioanalytical method validation.

Introduction

Nifedipine is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina.[1] It undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4).[1][2] The biotransformation of nifedipine results in several inactive metabolites that are excreted in urine and feces.[1][3] One of these key metabolites is Hydroxydehydro Nifedipine Carboxylate.

Accurate quantification of nifedipine and its metabolites in biological samples is crucial during clinical trials to understand its pharmacokinetic (PK) and pharmacodynamic (PD) profile. This involves the use of well-characterized reference standards for bioanalytical method development and validation. This compound, as a significant metabolite, serves as an important analyte for these studies.

1.1 Chemical Information

ParameterValue
IUPAC Name 2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid[4]
CAS Number 34783-31-8[4][5]
Molecular Formula C16H14N2O7[4]
Molecular Weight 346.29 g/mol [4]

Nifedipine Metabolism

The metabolic pathway of nifedipine is critical to understanding the formation of this compound. The primary metabolic route involves the oxidation of the dihydropyridine ring to a pyridine (B92270) ring, followed by further modifications.

G Nifedipine Nifedipine Dehydro_Nifedipine Dehydro Nifedipine (Primary Metabolite) Nifedipine->Dehydro_Nifedipine CYP3A4 Oxidation Hydroxydehydro_Nifedipine_Carboxylate Hydroxydehydro Nifedipine Carboxylate Dehydro_Nifedipine->Hydroxydehydro_Nifedipine_Carboxylate Further Metabolism (e.g., Hydroxylation)

Caption: Metabolic pathway of Nifedipine to this compound.

Application as a Reference Standard

A reference standard is a highly purified and well-characterized substance used to ensure the accuracy and precision of analytical methods. In the context of clinical trials, this compound as a reference standard is essential for:

  • Method Development: Establishing a reliable bioanalytical method (e.g., LC-MS/MS) for the quantification of the metabolite in patient samples.

  • Method Validation: Performing validation experiments as per regulatory guidelines (e.g., FDA, EMA) to demonstrate the method's suitability for its intended purpose.[6][7][8][9]

  • Sample Analysis: Serving as a calibrator for the construction of calibration curves and as a quality control (QC) sample to ensure the accuracy of the analytical run.

3.1 Quality Attributes of a Reference Standard

The quality of the reference standard is paramount for reliable bioanalytical data.[6]

AttributeSpecificationImportance
Identity Confirmed by spectroscopic methods (e.g., NMR, MS, IR)Ensures the correct compound is being used.
Purity Typically ≥98%Minimizes interference from impurities.
Certificate of Analysis (CoA) Must be provided by the supplierDocuments identity, purity, storage conditions, and expiry date.[6][7]
Stability Known under defined storage and handling conditionsGuarantees the integrity of the standard over time.

Experimental Workflow for Clinical Sample Analysis

The general workflow for analyzing clinical trial samples for this compound using a validated bioanalytical method is outlined below.

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase Sample_Collection Clinical Sample Collection (e.g., Plasma, Urine) Sample_Processing Sample Processing and Storage Sample_Collection->Sample_Processing Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) Sample_Processing->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Data_Acquisition Data Acquisition LC_MS_MS->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing PK_Analysis Pharmacokinetic Analysis Data_Processing->PK_Analysis

References

Application Notes and Protocols for the Quantitative Analysis of Nifedipine and its Main Metabolite in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina. It is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its main and inactive metabolite, dehydronifedipine (DNIF).[1][2] The quantitative determination of nifedipine and dehydronifedipine in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the simultaneous quantification of nifedipine and its primary metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3]

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative performance characteristics for the analysis of nifedipine and dehydronifedipine in human plasma using LC-MS/MS.

Table 1: Linearity and Sensitivity

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)
NifedipineHuman Plasma0.5 - 1000.5
DehydronifedipineHuman Plasma0.5 - 1000.5
NifedipineHuman Plasma0.104 - 52.00.104
NifedipineHuman Plasma0.5 - 130.00.5

Data compiled from multiple sources.[1][3][4][5]

Table 2: Accuracy and Precision (Intra- and Inter-Day)

AnalyteMatrixQC Level (ng/mL)Accuracy (%)Precision (%RSD)
NifedipineHuman Plasma2< 15%< 15%
10< 15%< 15%
50< 15%< 15%
DehydronifedipineHuman Plasma2< 15%< 15%
10< 15%< 15%
50< 15%< 15%

Representative data; specific values may vary between laboratories and methods.[1]

Table 3: Recovery

AnalyteMatrixExtraction MethodRecovery (%)
NifedipineHuman PlasmaLiquid-Liquid Extraction81.3 - 89.1
DehydronifedipineHuman PlasmaLiquid-Liquid Extraction71.6 - 80.4
NifedipineHuman PlasmaSolid-Phase Extraction95 ± 2
DehydronifedipineHuman PlasmaSolid-Phase Extraction95 ± 4

Recovery can be influenced by the specific extraction protocol and reagents used.[1][3]

Experimental Protocols

Due to the photosensitivity of nifedipine, all sample handling and preparation should be performed under amber or red light conditions and in amber glassware to prevent photodegradation.[6]

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of nifedipine and dehydronifedipine from human plasma.

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., Nitrendipine)

  • Extraction solvent: Ether-n-hexane (3:1, v/v)[1] or Methyl tert-butyl ether (MTBE)[7]

  • Reconstitution solution (e.g., mobile phase)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 500 µL of plasma into a clean microcentrifuge tube.

  • Add the internal standard solution.

  • Add 2 mL of the extraction solvent (Ether-n-hexane, 3:1, v/v).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol offers a cleaner sample extract compared to LLE.

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., C18 or Phenyl modified silica)[3]

  • Conditioning solvents: Methanol (B129727) and Water

  • Washing solution: Water

  • Elution solvent: Methanol

  • Vortex mixer

  • SPE manifold

  • Evaporator

Procedure:

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[8]

  • Mix 500 µL of plasma with the internal standard.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of nifedipine and dehydronifedipine.

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[1][3]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Hypersil BDS C18, 50 mm x 2.1 mm, 3 µm) is commonly used.[1]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water). A typical mobile phase could be methanol and 50 mM ammonium acetate solution (50:50, v/v).[3]

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.[4][5]

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Nifedipine: Precursor ion (m/z) -> Product ion (m/z)

    • Dehydronifedipine: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Mandatory Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing BiologicalMatrix Biological Matrix (e.g., Plasma, Urine) AddIS Addition of Internal Standard BiologicalMatrix->AddIS Extraction Extraction (LLE or SPE) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAcquisition Data Acquisition LCMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the quantitative analysis of nifedipine.

signaling_pathway cluster_metabolism Nifedipine Metabolism Nifedipine Nifedipine (Active Drug) CYP3A4 CYP3A4 Enzyme Nifedipine->CYP3A4 Oxidation Dehydronifedipine Dehydronifedipine (Inactive Metabolite) CYP3A4->Dehydronifedipine

Caption: Metabolic pathway of nifedipine to dehydronifedipine.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion suppression in Hydroxydehydro Nifedipine Carboxylate LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to ion suppression during the LC-MS/MS analysis of Hydroxydehydro Nifedipine (B1678770) Carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is Hydroxydehydro Nifedipine Carboxylate?

A1: this compound is a major metabolite of Nifedipine, a widely used calcium channel blocker.[1][2] Its chemical structure contains both a carboxylic acid and a hydroxyl group, making it more polar than the parent drug, Nifedipine.[3][4][5] Understanding its chemical properties is crucial for developing effective LC-MS/MS methods.

Q2: What is ion suppression and why is it a concern for this analyte?

A2: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) reduce the ionization efficiency of the target analyte in the mass spectrometer's ion source.[6][7][8] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analysis.[8][9] Due to its polar nature, this compound may elute early in reversed-phase chromatography, where it is more likely to co-elute with endogenous polar interferences like phospholipids, salts, and other metabolites, making it susceptible to ion suppression.[10]

Q3: What are the common sources of ion suppression in bioanalysis?

A3: Common sources of ion suppression include:

  • Endogenous matrix components: Phospholipids, salts, proteins, and other small molecules from the biological sample.[6][10]

  • Exogenous substances: Dosing vehicles, anticoagulants (e.g., heparin), and plasticizers from laboratory consumables.[1]

  • Mobile phase additives: High concentrations of non-volatile buffers or ion-pairing agents.

  • Co-eluting metabolites: Other metabolites of Nifedipine or co-administered drugs.

Q4: How can I determine if my analysis is affected by ion suppression?

A4: Two primary experimental methods are used to assess ion suppression:

  • Post-Column Infusion (PCI): This qualitative technique helps identify regions in the chromatogram where ion suppression occurs.[9] A solution of the analyte is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal of the analyte indicates the retention time of interfering components.

  • Post-Extraction Spike Analysis: This quantitative method determines the extent of signal suppression or enhancement. The response of the analyte in a spiked blank matrix extract is compared to its response in a clean solvent.[11]

Troubleshooting Guides

Problem 1: Low or No Signal for this compound

Possible Cause: Significant ion suppression is reducing the analyte signal below the limit of detection.

Troubleshooting Workflow:

start Low or No Analyte Signal check_ms Verify MS performance with neat standard solution start->check_ms perform_pci Perform Post-Column Infusion (PCI) experiment check_ms->perform_pci suppression_present Ion suppression confirmed? perform_pci->suppression_present suppression_present->check_ms No (Check other MS parameters) optimize_chromatography Optimize Chromatography suppression_present->optimize_chromatography Yes improve_cleanup Improve Sample Preparation optimize_chromatography->improve_cleanup use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) improve_cleanup->use_sil_is revalidate Re-evaluate and Validate Method use_sil_is->revalidate

Caption: Troubleshooting workflow for low analyte signal.

Solutions:

  • Strategy 1: Optimize Chromatographic Conditions

    • Modify Mobile Phase Gradient: A shallower gradient can improve the separation between the analyte and interfering compounds.

    • Change Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity.

    • Adjust pH: Since the analyte has a carboxylic acid group, adjusting the mobile phase pH can change its retention and peak shape.

    • Use a Different Column: Consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl, or HILIC) to achieve a different elution profile.

  • Strategy 2: Enhance Sample Preparation

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract the acidic analyte while leaving polar interferences in the aqueous phase.

    • Solid-Phase Extraction (SPE): Use a mixed-mode or ion-exchange SPE sorbent that can retain the analyte through multiple interaction modes, allowing for more rigorous washing steps to remove interferences.

  • Strategy 3: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)

    • A SIL-IS for this compound is the most effective way to compensate for ion suppression.[11] It will co-elute and experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression.

Troubleshooting Workflow:

start Inconsistent QC Results quantify_me Quantify Matrix Effect with Post-Extraction Spike start->quantify_me me_high Matrix Effect > 15%? quantify_me->me_high robust_cleanup Implement a more robust sample cleanup (SPE/LLE) me_high->robust_cleanup Yes matrix_matched Use Matrix-Matched Calibrators and QCs me_high->matrix_matched No (Investigate other sources of variability) robust_cleanup->matrix_matched use_sil_is Employ a Stable Isotope-Labeled Internal Standard matrix_matched->use_sil_is end Acceptable Reproducibility use_sil_is->end

Caption: Troubleshooting workflow for inconsistent QC results.

Solutions:

  • Implement a Robust Sample Preparation Method: As detailed in the previous section, a thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects.

  • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.

  • Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.

Experimental Protocols

Protocol 1: Post-Column Infusion (PCI) for Qualitative Assessment of Ion Suppression
  • Prepare Analyte Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and mid-range signal on the mass spectrometer.

  • Set up the Infusion: Use a syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.

  • Equilibrate the System: Allow the infusion to proceed until a stable baseline signal for the analyte is observed.

  • Inject Blank Matrix Extract: Inject a prepared blank matrix sample (that has undergone your standard sample preparation procedure).

  • Analyze the Chromatogram: Monitor the analyte's MRM transition. Any significant drop in the baseline signal indicates a region of ion suppression. Compare the retention time of the suppression zone with the retention time of your analyte in a standard injection.

Protocol 2: Quantitative Matrix Effect Assessment (Post-Extraction Spike)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of this compound into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract blank biological matrix and spike the same amount of the analyte into the final extract.

    • Set C (Pre-Spiked Matrix): Spike the analyte into the blank biological matrix before extraction.

  • Analyze the Samples: Inject and analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    A matrix effect value significantly different from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively.

Data Presentation

Table 1: Hypothetical LC-MS/MS Parameters for this compound
ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Precursor Ion (m/z) 347.1
Product Ion (m/z) 315.1
Collision Energy 15 eV
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation 9565 (Suppression)
Liquid-Liquid Extraction 8588 (Suppression)
Solid-Phase Extraction 9298 (Minimal Effect)

References

Technical Support Center: Chromatographic Resolution of Nifedipine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Nifedipine (B1678770) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Nifedipine that I should be trying to separate?

A1: The primary metabolites of Nifedipine are dehydronifedipine (I), dehydronifedipinic acid (II), and dehydronifedipinolactone (III).[1] Another significant metabolite to consider is 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (M I).[2] Effective chromatographic methods should aim to resolve Nifedipine from these key metabolites.

Q2: What is a good starting point for an HPLC method for Nifedipine and its metabolites?

A2: A common starting point is a reversed-phase HPLC method. A C8 or C18 column is frequently used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.[1][3][4] The pH of the mobile phase can be critical for achieving optimal separation.[3]

Q3: What are the typical detection wavelengths for Nifedipine and its metabolites?

A3: Nifedipine and its metabolites are commonly detected using UV spectrophotometry at wavelengths ranging from 235 nm to 350 nm.[3][4][5][6] A wavelength of 235 nm is frequently cited in USP methods.[7]

Troubleshooting Guide

Issue 1: Poor Resolution Between Nifedipine and its Primary Metabolite, Dehydronifedipine

Q: I am observing poor resolution or co-elution of Nifedipine and dehydronifedipine. How can I improve their separation?

A: Achieving good resolution between Nifedipine and its primary pyridine (B92270) metabolite, dehydronifedipine, is a common challenge. Here are several strategies to improve separation:

  • Optimize Mobile Phase Composition:

    • Organic Solvent Ratio: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.

    • pH Adjustment: The pH of the mobile phase can significantly impact the ionization state of the analytes and, consequently, their retention. For Nifedipine and its metabolites, adjusting the mobile phase pH to around 3.0 with an acid like orthophosphoric acid has been shown to be effective.[3]

    • Buffer Selection: Phosphate buffers are commonly used.[3] The concentration of the buffer can also influence peak shape and resolution.

  • Column Selection:

    • While C18 columns are widely used, a C8 column can also provide good separation for Nifedipine and its metabolites.[1][5] The choice between C8 and C18 depends on the specific hydrophobicity of the analytes and the desired retention characteristics.

  • Flow Rate:

    • Lowering the flow rate can increase the analysis time but often leads to better resolution due to increased interaction with the stationary phase.[8] A typical starting flow rate is 1.0 mL/min.[3][9]

  • Temperature:

    • Operating the column at a controlled, slightly elevated temperature (e.g., 35-40°C) can improve peak shape and reproducibility.[4]

Issue 2: Peak Tailing

Q: My Nifedipine peak is showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a troubleshooting workflow:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic compounds, causing tailing.

    • Solution: Use an end-capped column (e.g., Purospher® STAR RP-18 end-capped) to minimize these interactions.[7] Lowering the mobile phase pH can also help by protonating the silanol groups.[10]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the concentration of the sample being injected.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[10]

Issue 3: Inconsistent Retention Times

Q: I am experiencing drift or variability in the retention times of my peaks from run to run. What should I check?

A: Fluctuating retention times can compromise the reliability of your analysis. Consider the following potential causes:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time variability.

    • Solution: Ensure the mobile phase is prepared fresh daily and is thoroughly degassed to prevent bubble formation in the pump.[11] Use a precise method for measuring and mixing the components.

  • Pump Issues: Fluctuations in the pump's flow rate will directly affect retention times.

    • Solution: Check for leaks in the pump and tubing. Ensure the pump seals are in good condition.[11]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run can cause retention time drift.

    • Solution: Allow the column to equilibrate for a sufficient amount of time until a stable baseline is achieved.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[8]

Experimental Protocols

Representative HPLC Method for Nifedipine and Dehydronifedipine

This protocol is a synthesized example based on common parameters found in the literature.[1][3]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 5 µm particle size, 250 x 4.6 mm.[3]

  • Mobile Phase: Methanol and water (70:30 v/v), with the pH adjusted to 3.0 using orthophosphoric acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 238 nm.[3]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., in the range of 5-40 µg/ml).[3]

Quantitative Data Summary

The following tables summarize typical performance characteristics of validated HPLC methods for Nifedipine.

Table 1: Linearity and Range

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
Nifedipine5 - 40> 0.99[3]
Nifedipine1.5 - 4.5Not Specified[3]
Nifedipine1 - 130 (ng/mL)0.9952[12]
Nifedipine625 - 10000 (ng/mL)0.999[9]

Table 2: Precision (Repeatability)

AnalyteConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
NifedipineQuality Control Samples< 15%< 15%[1]
NifedipineNot Specified< 2%Not Specified[13]

Table 3: Accuracy (% Recovery)

AnalyteSpiked Concentration% RecoveryReference
Nifedipine60 - 250 ng/mL70%[6]
NifedipineNot Specified99.2 - 99.8%[3]
NifedipineLQC, MQC, HQC104.1 - 108.7%[12]

Visualizations

TroubleshootingWorkflow cluster_issues Identify the Issue cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Poor Chromatographic Resolution peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution retention_time_drift Retention Time Drift start->retention_time_drift silanol_interaction Secondary Silanol Interactions peak_tailing->silanol_interaction column_overload Column Overload peak_tailing->column_overload column_contamination Column Contamination peak_tailing->column_contamination mobile_phase_issue Suboptimal Mobile Phase poor_resolution->mobile_phase_issue column_issue Inappropriate Column poor_resolution->column_issue flow_rate_issue Incorrect Flow Rate poor_resolution->flow_rate_issue mobile_phase_prep Inconsistent Mobile Phase Prep retention_time_drift->mobile_phase_prep pump_issue Pump Malfunction retention_time_drift->pump_issue equilibration_issue Insufficient Equilibration retention_time_drift->equilibration_issue use_endcapped_column Use End-capped Column / Adjust pH silanol_interaction->use_endcapped_column reduce_sample_conc Reduce Sample Concentration column_overload->reduce_sample_conc flush_column Flush or Replace Column column_contamination->flush_column optimize_mobile_phase Optimize Mobile Phase (pH, % Organic) mobile_phase_issue->optimize_mobile_phase change_column Try a Different Column (e.g., C8) column_issue->change_column adjust_flow_rate Adjust Flow Rate flow_rate_issue->adjust_flow_rate prepare_fresh_mobile_phase Prepare Fresh, Degassed Mobile Phase mobile_phase_prep->prepare_fresh_mobile_phase service_pump Service Pump / Check for Leaks pump_issue->service_pump ensure_equilibration Ensure Adequate Column Equilibration equilibration_issue->ensure_equilibration end Resolution Improved use_endcapped_column->end reduce_sample_conc->end flush_column->end optimize_mobile_phase->end change_column->end adjust_flow_rate->end prepare_fresh_mobile_phase->end service_pump->end ensure_equilibration->end

Caption: A troubleshooting workflow for common HPLC issues.

ExperimentalWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Inject Sample (20 µL) sample_prep->injection mobile_phase_prep Mobile Phase Preparation (e.g., MeOH:H2O, pH 3.0) separation Separation on C18 Column (Flow Rate: 1.0 mL/min) mobile_phase_prep->separation injection->separation detection UV Detection (238 nm) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow for HPLC analysis.

References

Overcoming matrix effects in the bioanalysis of "Hydroxydehydro Nifedipine Carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Hydroxydehydro Nifedipine (B1678770) Carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is "Hydroxydehydro Nifedipine Carboxylate" and why is its bioanalysis challenging?

A1: this compound is a metabolite of Nifedipine, a widely used calcium channel blocker. As a metabolite, it is typically more polar than the parent drug. The primary challenge in its bioanalysis is overcoming the matrix effect, which arises from co-eluting endogenous components in biological samples like plasma. These interferences can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.

Q2: What are the common symptoms of significant matrix effects in my LC-MS/MS analysis?

A2: Significant matrix effects can manifest as:

  • Poor reproducibility of results between different lots of biological matrix.

  • Non-linear calibration curves.

  • Inaccurate and imprecise quantification of quality control (QC) samples.

  • Ion suppression or enhancement, observed as a significant decrease or increase in the analyte's signal intensity when comparing a sample spiked in matrix extract versus a neat solution.

Q3: What are the primary causes of matrix effects in plasma-based assays?

A3: The most common sources of matrix effects in plasma are phospholipids (B1166683), salts, and endogenous metabolites that co-elute with the analyte of interest. These molecules can compete for ionization in the MS source, alter the droplet formation and evaporation process in electrospray ionization (ESI), or cause ion-pairing, all of which affect the signal of the target analyte.

Q4: How can I quantitatively assess the matrix effect for this compound?

A4: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is determined by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

  • MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Tailing
Possible Cause Troubleshooting Step Rationale
Secondary Interactions with Column Optimize mobile phase pH to ensure the analyte is in a single ionic state. Add a small percentage of an organic modifier like formic acid or ammonium (B1175870) formate.For a carboxylic acid metabolite, a lower pH will protonate the carboxyl group, potentially improving peak shape on a C18 column.
Column Overload Reduce the injection volume or the concentration of the sample.Injecting too much analyte can lead to peak fronting or tailing.
Inappropriate Column Chemistry Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.As a polar metabolite, this compound may exhibit better retention and peak shape on a HILIC column compared to traditional reversed-phase columns.[1]
Issue 2: High Variability in QC Samples and Poor Reproducibility
Possible Cause Troubleshooting Step Rationale
Inconsistent Sample Preparation Automate the sample preparation process if possible. Ensure consistent vortexing times and solvent volumes.Manual sample preparation can introduce variability. Automation improves consistency and reproducibility.
Significant Matrix Effect Implement a more rigorous sample cleanup method. Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).LLE and SPE are more effective at removing phospholipids and other interfering substances compared to PPT.[2]
Use of an Inappropriate Internal Standard (IS) Use a stable isotope-labeled (SIL) internal standard for this compound.A SIL-IS will co-elute with the analyte and experience the same matrix effects, thus providing more accurate correction and improving reproducibility.
Issue 3: Low Analyte Recovery
Possible Cause Troubleshooting Step Rationale
Inefficient Extraction in LLE Adjust the pH of the sample before extraction. Test different organic solvents with varying polarities.The extraction efficiency of an acidic metabolite is highly dependent on the pH of the aqueous phase and the choice of organic solvent.
Breakthrough in SPE Ensure the SPE cartridge is properly conditioned and equilibrated. Test different sorbent types (e.g., mixed-mode or polymeric).Improper conditioning can lead to poor retention of the analyte on the sorbent. The choice of sorbent should be tailored to the analyte's properties.
Analyte Adsorption Use low-binding centrifuge tubes and autosampler vials.Polar analytes can adsorb to plastic surfaces, leading to lower recovery.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical performance characteristics of different sample preparation methods for the analysis of polar drug metabolites in plasma.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery (%) 85 - 10570 - 95> 90
Matrix Effect (Ion Suppression) HighModerateLow
Throughput HighModerateLow to Moderate
Cost per Sample LowLow to ModerateHigh
Selectivity LowModerateHigh

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound
  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of internal standard working solution.

    • Vortex for 10 seconds.

    • Add 50 µL of 0.1 M HCl to acidify the sample. Vortex for 10 seconds.

  • Extraction:

    • Add 600 µL of ethyl acetate (B1210297).

    • Vortex for 2 minutes.

    • Centrifuge at 6000 rpm for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer 500 µL of the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject 10 µL onto the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound
  • Cartridge Conditioning:

    • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 200 µL of plasma with 200 µL of 4% phosphoric acid in water.

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0).

    • Wash with 1 mL of methanol/water (20:80, v/v).

    • Dry the cartridge under vacuum for 2 minutes.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase.

  • Analysis:

    • Inject 10 µL onto the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Choose One lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->lle Choose One spe Solid-Phase Extraction (e.g., Mixed-Mode) add_is->spe Choose One lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Processing lcms->data

Caption: Overview of a typical bioanalytical workflow.

troubleshooting_matrix_effects start Problem: Inconsistent Results (Poor Precision/Accuracy) check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect Present? check_me->me_present optimize_chrom Optimize Chromatography (e.g., Gradient, Column) me_present->optimize_chrom Yes revalidate Re-validate Method me_present->revalidate No improve_cleanup Improve Sample Cleanup (LLE or SPE) optimize_chrom->improve_cleanup use_sil_is Use Stable Isotope-Labeled IS improve_cleanup->use_sil_is use_sil_is->revalidate solution Solution: Robust & Reliable Assay revalidate->solution

References

Technical Support Center: Optimization of Mass Spectrometry Parameters for Nifedipine Metabolite Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful detection and quantification of nifedipine (B1678770) and its metabolites using mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of nifedipine and its metabolites by LC-MS/MS.

Q1: We are observing a weak or no signal for nifedipine and its metabolites. What are the potential causes and solutions?

A1: Low signal intensity is a common issue that can arise from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.

  • Sample Preparation Issues:

    • Inefficient Extraction: Nifedipine and its metabolites can be extracted from plasma using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][2] Ensure your extraction protocol is optimized for recovery. Inconsistent recoveries can lead to variable and low signals.

    • Photosensitivity: Nifedipine is a photosensitive compound that degrades upon exposure to light, which can lead to lower than expected concentrations.[3] All experimental procedures, from sample preparation to analysis, should be performed in a dark or light-protected environment.[3]

    • Sample Degradation: Ensure proper storage of plasma samples (e.g., at -20°C or lower) to prevent degradation of nifedipine and its metabolites.[1]

  • Chromatographic Issues:

    • Poor Peak Shape: Broad or tailing peaks can result in lower signal-to-noise ratios. Optimize your mobile phase composition and gradient to achieve sharp, symmetrical peaks. A common mobile phase for nifedipine analysis consists of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate (B1210297).[1][2]

    • Column Performance: A deteriorating column can lead to poor chromatography. Ensure you are using a suitable column (e.g., C18) and that it is not overloaded or contaminated.[1][2]

  • Mass Spectrometer and Ion Source Issues:

    • Incorrect MS Parameters: Verify that the precursor and product ion m/z values, collision energies, and other MS parameters are correctly set for nifedipine and its metabolites. Refer to the tables below for optimized parameters.

    • Ion Source Contamination: A dirty ion source is a frequent cause of signal suppression. Regular cleaning of the ESI or APCI source components is crucial for maintaining sensitivity.

    • Ion Suppression/Enhancement (Matrix Effects): Co-eluting endogenous components from the biological matrix can interfere with the ionization of your target analytes. To mitigate this, improve sample cleanup, optimize chromatographic separation to move the analyte peak away from interfering matrix components, or use a stable isotope-labeled internal standard.

Q2: How can we identify and mitigate matrix effects in our nifedipine bioanalysis?

A2: Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a significant challenge in LC-MS/MS bioanalysis.

  • Identification:

    • Post-Column Infusion: Infuse a standard solution of nifedipine directly into the mass spectrometer after the LC column while injecting a blank, extracted matrix sample. A dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement.

    • Comparison of Post-Extraction Spiked Samples: Compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same analyte in a neat solution. A significant difference suggests a matrix effect.

  • Mitigation Strategies:

    • Improve Sample Preparation: More rigorous sample cleanup methods, such as solid-phase extraction (SPE), can remove a larger portion of interfering matrix components compared to simple protein precipitation.

    • Optimize Chromatography: Adjusting the mobile phase gradient or using a different stationary phase can help separate nifedipine and its metabolites from the matrix components causing ion suppression.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization efficiency and improving the accuracy and precision of quantification.

Q3: We are analyzing nifedipine, which is known to be photosensitive. What precautions should we take?

A3: Nifedipine degrades upon exposure to UV and visible light, forming nitroso- and nitrophenylpyridine derivatives.[4] This can lead to inaccurate quantification.

  • Work in a Light-Protected Environment: Conduct all sample preparation steps under yellow or red light, or in amber-colored labware.[3]

  • Protect Samples in the Autosampler: Use amber vials or cover the autosampler tray to shield samples from light while awaiting injection.

  • Minimize Exposure Time: Prepare samples promptly and minimize the time they are exposed to any light source.

Quantitative Data Summary

The following tables summarize the mass spectrometry parameters for the detection of nifedipine and its primary metabolite, dehydronifedipine. These parameters are essential for setting up a sensitive and specific LC-MS/MS method.

Table 1: Mass Spectrometry Parameters for Nifedipine

ParameterValueReference(s)
Ionization ModePositive ESI or APCI[1][5]
Precursor Ion (m/z)347.1, 347.2[1][5]
Product Ion (m/z)315.1, 315.2, 222.2[1][3]
Declustering Potential (DP)4.0 V[1]
Entrance Potential (EP)5.0 V[1]
Collision Energy (CE)5 eV[3]

Table 2: Mass Spectrometry Parameters for Dehydronifedipine (Metabolite)

ParameterValueReference(s)
Ionization ModePositive ESI or APCI[5][6]
Precursor Ion (m/z)345.1[6]
Product Ion (m/z)284.1[6]
Declustering Potential (DP)Not Specified
Entrance Potential (EP)Not Specified
Collision Energy (CE)Not Specified

Note: Optimized parameters such as Declustering Potential, Entrance Potential, and Collision Energy can be instrument-dependent and may require empirical optimization.

Experimental Protocols

This section provides a detailed methodology for the analysis of nifedipine from human plasma, based on established protocols.

Method 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS

This method is adapted from a procedure for the determination of nifedipine in human plasma.[1]

1. Sample Preparation (Solid-Phase Extraction):

  • To 0.5 mL of human plasma, add 50 µL of an internal standard solution (e.g., amlodipine (B1666008) at 10 µg/mL).

  • Vortex the sample, then add 100 µL of 0.1 M NaOH and vortex again for 30 seconds.

  • Condition an Oasis HLB (30 mg/mL) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of water.

  • Dry the cartridge under nitrogen or vacuum for 1 minute.

  • Elute the analytes with 0.5 mL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., Zorbax, 50 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of 2 mM ammonium acetate (pH adjusted to 3 with formic acid) and an organic solvent (e.g., methanol or acetonitrile) in an 80:20 (v/v) ratio is a common starting point.[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Nifedipine: m/z 347.1 → 315.1[1]

    • Internal Standard (Amlodipine): m/z 409.2 → 237.8[1]

  • Instrument Parameters: Optimize source-dependent parameters (e.g., gas flows, temperatures) and compound-dependent parameters (e.g., declustering potential, collision energy) for your specific instrument.

Method 2: Liquid-Liquid Extraction (LLE) followed by LC-MS/MS

This method is based on a rapid and sensitive protocol for nifedipine analysis.[2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma, add an internal standard.

  • Add 1 mL of an extraction solvent mixture (e.g., n-hexane-diethyl ether, 1:3, v/v).

  • Vortex for an appropriate time (e.g., 5 minutes).

  • Centrifuge to separate the organic and aqueous layers (e.g., 5000 rpm for 5 minutes).

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).

  • Inject an aliquot into the LC-MS/MS system.

2. Liquid Chromatography and Mass Spectrometry Conditions:

  • Follow the LC and MS conditions as described in Method 1, adjusting the mobile phase composition and gradient as necessary to achieve optimal separation and sensitivity for the analytes extracted via LLE. A common mobile phase for this approach is acetonitrile and 10 mM ammonium acetate (75:25, v/v).[2]

Visualizations

The following diagrams illustrate key aspects of nifedipine analysis and metabolism.

Nifedipine_Metabolism Nifedipine Nifedipine Dehydronifedipine Dehydronifedipine (Oxidized Metabolite) Nifedipine->Dehydronifedipine CYP3A4 Metabolite1 2,6-dimethyl-4-(2-nitrophenyl)-5- methoxycarbonyl-pyridine-3-carboxylic acid Nifedipine->Metabolite1 CYP3A4 Metabolite2 2-hydroxymethyl-pyridine carboxylic acid Metabolite1->Metabolite2

Caption: Metabolic pathway of Nifedipine.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc LC Separation injection->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: General workflow for Nifedipine analysis.

Troubleshooting_Logic start Low or No Signal Observed check_ms Check MS Performance (Infuse Standard) start->check_ms ms_ok Signal OK? check_ms->ms_ok lc_problem Issue is with LC System or Sample Prep ms_ok->lc_problem Yes ms_problem Issue is with MS System ms_ok->ms_problem No check_lc Check LC Parameters (Pressure, Peak Shape) lc_problem->check_lc clean_source Clean Ion Source ms_problem->clean_source check_params Verify MS Parameters ms_problem->check_params lc_ok LC OK? check_lc->lc_ok sample_problem Issue is with Sample Prep (Extraction, Degradation) lc_ok->sample_problem Yes lc_params_issue Adjust LC Parameters (Mobile Phase, Column) lc_ok->lc_params_issue No

Caption: Troubleshooting decision tree for low signal.

References

Technical Support Center: Quantification of Hydroxydehydro Nifedipine Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Hydroxydehydro Nifedipine (B1678770) Carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the bioanalysis of this key nifedipine metabolite.

Frequently Asked Questions (FAQs)

Q1: What is Hydroxydehydro Nifedipine Carboxylate and why is its quantification important?

This compound is a major metabolite of Nifedipine, a widely used calcium channel blocker for treating hypertension and angina.[1][2][3] Its quantification in biological matrices is crucial for pharmacokinetic studies, understanding drug metabolism, and assessing drug-drug interactions, as Nifedipine is extensively metabolized by the CYP3A4 enzyme.[3][4][5][6]

Q2: What are the main analytical challenges in quantifying this compound?

The primary challenges include:

  • Chemical Instability: Like its parent drug, Nifedipine, this compound is susceptible to degradation, particularly from light exposure.[7][8][9][10]

  • Matrix Effects: Biological samples like plasma contain endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[11]

  • Polarity: As a carboxylated metabolite, it is more polar than Nifedipine, which can present challenges in extraction and chromatographic retention on traditional reversed-phase columns.

  • Low Concentrations: Metabolite concentrations in plasma can be low, requiring highly sensitive analytical methods like LC-MS/MS for accurate quantification.[12][13][14]

  • Lack of Commercial Standards: Obtaining a certified reference standard for this specific metabolite may be challenging.

Q3: Which analytical technique is most suitable for the quantification of this compound?

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and ability to quantify low concentrations of the metabolite in complex biological matrices.[12][14][15][16][17]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Analyte Signal Degradation of Analyte: The metabolite is likely photosensitive.• Protect all samples, standards, and extracts from light by using amber vials and minimizing exposure to ambient light.[7][18][19] • Prepare samples on ice to minimize thermal degradation. • Evaluate the stability of the analyte in the biological matrix and in the final extract under different storage conditions (e.g., -20°C, -80°C, room temperature).[18][20]
Inefficient Extraction: Due to its polarity, the metabolite may not be efficiently extracted with solvents typically used for the less polar parent drug.• Optimize the pH of the sample before extraction. A slightly acidic pH may improve the extraction of the carboxylic acid moiety. • Consider using a more polar extraction solvent or a mixed-mode solid-phase extraction (SPE) cartridge that has both reversed-phase and ion-exchange properties.[21][22] • Protein precipitation followed by liquid-liquid extraction or SPE can also be effective.[23][24][25]
Poor Ionization in Mass Spectrometer: The analyte may not ionize efficiently under the chosen conditions.• Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). • Test both positive and negative ionization modes. The carboxylic acid group may ionize well in negative mode. • Adjust the mobile phase pH to promote ionization.
High Variability in Results Matrix Effects: Co-eluting endogenous compounds from the biological matrix are likely causing ion suppression or enhancement.[11]• Improve sample clean-up using a more rigorous SPE protocol.[22] • Optimize the chromatographic separation to separate the analyte from interfering matrix components. This may involve trying different columns (e.g., HILIC for polar compounds) or modifying the mobile phase gradient.[21][23] • Use a stable isotope-labeled internal standard specific to this compound if available. If not, a structurally similar compound can be used, but its elution time should be close to the analyte's.
Inconsistent Sample Preparation: Variability in extraction efficiency or sample handling.• Ensure consistent and precise execution of the sample preparation protocol for all samples, including calibration standards and quality controls. • Use an automated liquid handler for improved precision if available.
Poor Peak Shape Chromatographic Issues: The analyte may be interacting with the column or experiencing secondary interactions.• Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. • Try a different type of column, such as one with end-capping or a different stationary phase chemistry. • Ensure the injection solvent is compatible with the initial mobile phase to prevent peak distortion.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Pre-condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 200 µL of plasma sample (pre-treated with an internal standard).

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Wash with 1 mL of a less polar solvent (e.g., hexane) to remove non-polar interferences.

  • Elute the analyte with 1 mL of a suitable elution solvent (e.g., methanol with 2% formic acid).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Proposed LC-MS/MS Parameters
Parameter Suggested Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), test both positive and negative modes.
MS/MS Mode Multiple Reaction Monitoring (MRM)
Proposed MRM Transition To be determined by infusing a standard of this compound. A possible precursor ion in positive mode would be [M+H]+.

Note: This protocol requires optimization and validation for your specific application and instrumentation.

Visualizations

Metabolic Pathway of Nifedipine

nifedipine_metabolism Nifedipine Nifedipine Dehydronifedipine Dehydronifedipine (Oxidative Metabolite) Nifedipine->Dehydronifedipine CYP3A4 Hydroxydehydro_Nifedipine_Carboxylate Hydroxydehydro Nifedipine Carboxylate Dehydronifedipine->Hydroxydehydro_Nifedipine_Carboxylate Hydrolysis & Hydroxylation Further_Metabolites Further Polar Metabolites Hydroxydehydro_Nifedipine_Carboxylate->Further_Metabolites Conjugation

Caption: Metabolic conversion of Nifedipine.

Troubleshooting Workflow for Low Analyte Signal

troubleshooting_workflow Start Low or No Analyte Signal Check_Degradation Investigate Analyte Degradation Start->Check_Degradation Check_Extraction Evaluate Extraction Efficiency Check_Degradation->Check_Extraction No Protect_From_Light Protect Samples from Light Check_Degradation->Protect_From_Light Yes Assess_Stability Perform Stability Studies Check_Degradation->Assess_Stability Yes Check_Ionization Optimize MS Ionization Check_Extraction->Check_Ionization No Optimize_pH Optimize Sample pH Check_Extraction->Optimize_pH Yes Test_Solvents Test Different Extraction Solvents/SPE Check_Extraction->Test_Solvents Yes Optimize_Source Optimize MS Source Parameters Check_Ionization->Optimize_Source Yes Test_Modes Test Positive/Negative Ion Modes Check_Ionization->Test_Modes Yes Resolved Signal Improved Check_Ionization->Resolved No, consult further Protect_From_Light->Check_Extraction Assess_Stability->Check_Extraction Optimize_pH->Check_Ionization Test_Solvents->Check_Ionization Optimize_Source->Resolved Test_Modes->Resolved

Caption: Troubleshooting low signal issues.

References

Technical Support Center: Enhancing the Detection Sensitivity of Hydroxydehydro Nifedipine Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the detection sensitivity of Hydroxydehydro Nifedipine (B1678770) Carboxylate, a key metabolite of Nifedipine.

Frequently Asked Questions (FAQs)

Q1: What is Hydroxydehydro Nifedipine Carboxylate and why is its sensitive detection important?

A1: this compound is a major metabolite of Nifedipine, a widely used calcium channel blocker for treating hypertension and angina.[1][2] Sensitive detection of this metabolite is crucial for pharmacokinetic studies, understanding drug metabolism, and assessing patient compliance and potential drug-drug interactions.[1][3]

Q2: Which analytical technique is most recommended for achieving high sensitivity in the detection of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most recommended technique for achieving high sensitivity and selectivity in the quantification of this compound in biological matrices.[3][4][5][6] This method offers lower limits of quantification (LLOQ) compared to other techniques like HPLC with UV detection.[5]

Q3: What are the critical parameters in an LC-MS/MS method that influence sensitivity?

A3: The critical parameters include the choice of ionization source (e.g., Electrospray Ionization - ESI), ion polarity (positive or negative), selection of precursor and product ions for Multiple Reaction Monitoring (MRM), and optimization of mass spectrometer settings such as collision energy and declustering potential.[5][7] Chromatographic conditions, including the column type, mobile phase composition, and gradient, also play a significant role.[5][7]

Q4: How does sample preparation impact the sensitivity of the analysis?

A4: Sample preparation is a critical step that can significantly affect sensitivity by removing interfering matrix components and concentrating the analyte. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[3][4][5][8] An optimized extraction procedure can lead to higher recovery and reduced matrix effects, thereby enhancing the signal-to-noise ratio and improving sensitivity.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Inefficient ionization of the analyte.Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature). Test both positive and negative ion modes to determine which provides a better response for this compound.
Suboptimal mobile phase composition.Modify the mobile phase pH with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency.[4][5] Vary the organic solvent (acetonitrile or methanol) percentage.
Poor extraction recovery.Evaluate and optimize the sample preparation method. For LLE, test different organic solvents. For SPE, screen different sorbents and elution solvents.[4][5]
Matrix effects (ion suppression or enhancement).Dilute the sample extract, if possible, without compromising the limit of detection. Utilize a more effective sample cleanup method. An internal standard that co-elutes with the analyte can help compensate for matrix effects.[6]
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Column overload.Reduce the injection volume or the concentration of the sample.
Column contamination or degradation.Wash the column with a strong solvent or replace the column if necessary. Use a guard column to protect the analytical column.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Purge the LC system thoroughly.
Interference from the biological matrix.Improve the sample cleanup procedure to remove more interfering components.
Mass spectrometer source contamination.Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Inconsistent Results / Poor Reproducibility Variability in sample preparation.Ensure consistent and precise execution of the sample preparation protocol. Use automated liquid handlers for better precision if available.
Fluctuation in LC system performance.Equilibrate the LC system for a sufficient time before starting the analysis. Monitor system pressure for any unusual fluctuations.
Instability of the analyte in the sample or extract.Investigate the stability of this compound under the storage and analytical conditions. Samples should be stored at appropriate temperatures (e.g., -20°C or -80°C) and processed promptly.[4]

Experimental Protocols

Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.

  • Sample Collection: Collect biological samples (e.g., plasma, urine) and store them at -80°C until analysis.

  • Aliquoting: Thaw the samples on ice. Aliquot 200 µL of the sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte) to each sample, quality control, and calibration standard.

  • pH Adjustment: Adjust the pH of the sample. For acidic compounds, an acidic pH is often used.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., a mixture of n-hexane and diethyl ether (1:3, v/v)).[5]

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the organic (upper) layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following are example starting conditions that should be optimized for your specific instrument.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI)
Polarity Positive or Negative (to be optimized)
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of this compound.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of nifedipine and its metabolites. These values can serve as a benchmark for method development and troubleshooting.

Table 1: Comparison of LC-MS/MS Method Parameters for Nifedipine Analysis

Parameter Method 1[5] Method 2[4] Method 3[6]
Technique UPLC-MS/MSLC-MS/MSLC-MS/MS
Sample Type Human PlasmaHuman PlasmaHuman Plasma
Sample Preparation Liquid-Liquid ExtractionSolid-Phase ExtractionProtein Precipitation
Linearity Range 0.104 - 52.0 ng/mL4.01 - 297.03 ng/mL1 - 130 ng/mL
LLOQ 0.104 ng/mL~4 ng/mL1.01 ng/mL
Recovery Not Reported>91%>104%

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma) prep Sample Preparation (LLE or SPE) sample->prep Extraction & Cleanup analysis LC-MS/MS Analysis prep->analysis Injection data Data Acquisition and Processing analysis->data Detection results Quantitative Results data->results Quantification

Caption: A generalized workflow for the analysis of this compound.

troubleshooting_logic start Low Signal / Poor Sensitivity check_ms Check MS Parameters (Ionization, MRM) start->check_ms check_lc Check LC Conditions (Mobile Phase, Column) start->check_lc check_prep Review Sample Prep (Recovery, Matrix Effects) start->check_prep optimize_ms Optimize Source & MRM check_ms->optimize_ms optimize_lc Optimize Mobile Phase/Gradient check_lc->optimize_lc optimize_prep Improve Cleanup/Recovery check_prep->optimize_prep end Sensitivity Improved optimize_ms->end optimize_lc->end optimize_prep->end

Caption: A logical troubleshooting workflow for addressing low sensitivity issues.

nifedipine_metabolism nifedipine Nifedipine cyp3a CYP3A4 / CYP3A5 (Hepatic Metabolism) nifedipine->cyp3a metabolite1 Dehydro-Nifedipine cyp3a->metabolite1 metabolite2 Hydroxydehydro Nifedipine Carboxylate metabolite1->metabolite2 excretion Renal Excretion metabolite2->excretion

Caption: Simplified metabolic pathway of Nifedipine.[9][10]

References

Technical Support Center: Stability of Hydroxydehydro Nifedipine Carboxylate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Hydroxydehydro Nifedipine (B1678770) Carboxylate in biological samples. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Direct stability data for Hydroxydehydro Nifedipine Carboxylate in biological matrices is limited. The following guidance is largely inferred from the known stability profile of its parent compound, nifedipine, and general principles of analyte stability. It is crucial to perform compound-specific validation for your particular experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in biological samples.

Observed Problem Potential Cause Recommended Solution
Low or no detectable analyte in fresh samples. Photodegradation: this compound, like its parent compound nifedipine, is likely highly sensitive to light.[1][2]- Conduct all sample collection, processing, and storage steps under amber or red light. - Use amber-colored collection tubes and vials. - Wrap samples and storage containers in aluminum foil for additional protection.
Chemical Degradation (pH): Extreme pH conditions during sample processing can lead to degradation. Nifedipine has shown significant degradation under both acidic and alkaline stress.- Maintain the pH of the biological matrix as close to neutral as possible during processing. - If pH adjustment is necessary, perform it immediately before analysis and validate the stability under those conditions.
Analyte concentration decreases over time in stored samples. Inadequate Storage Temperature: Improper storage can lead to degradation.- Store samples at -80°C for long-term storage. - For short-term storage (up to 24 hours), maintain samples at 4°C.
Freeze-Thaw Instability: Repeated freezing and thawing cycles can degrade the analyte. While nifedipine has shown some stability over multiple freeze-thaw cycles, this may not be true for its metabolites.- Aliquot samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles of the entire sample. - Validate the stability of this compound over a relevant number of freeze-thaw cycles for your workflow.
Inconsistent results between replicate samples. Enzymatic Degradation: Residual enzyme activity in the biological matrix (e.g., plasma, tissue homogenates) can metabolize the analyte after sample collection.- Add enzyme inhibitors to the collection tubes if enzymatic degradation is suspected. The type of inhibitor will depend on the specific enzymes of concern. - Process samples as quickly as possible after collection, and store them at appropriate low temperatures to minimize enzyme activity.
Oxidative Degradation: The dihydropyridine (B1217469) structure is susceptible to oxidation.- Consider the addition of antioxidants to the sample matrix. - Avoid unnecessary exposure of the sample to air.
Appearance of unknown peaks in chromatograms. Degradation Products: The appearance of new peaks may indicate the formation of degradation products due to light exposure, pH instability, or other factors. Nifedipine is known to degrade into nitro- and nitroso-pyridine analogs.[3][4]- Review the sample handling and storage procedures to identify potential causes of degradation. - If possible, use mass spectrometry to identify the unknown peaks and confirm if they are related to the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in biological samples?

A1: Based on data from its parent compound, nifedipine, the primary cause of degradation is exposure to light (photodegradation).[1][2] Nifedipine is known to degrade into dehydronifedipine under UV light and a nitroso analogue in sunlight. Therefore, it is critical to protect samples containing this compound from all light sources.

Q2: What are the optimal storage conditions for plasma and urine samples containing this compound?

A2: While specific data for this compound is unavailable, general recommendations based on nifedipine stability studies are:

  • Short-term storage (up to 24 hours): 4°C in light-protected containers.

  • Long-term storage: -80°C in light-protected containers. It is essential to validate the stability of the analyte under your specific storage conditions.

Q3: How many freeze-thaw cycles can samples undergo without significant degradation of the analyte?

A3: The freeze-thaw stability of this compound has not been explicitly reported. For its parent drug, nifedipine, some studies have shown stability for a limited number of cycles. However, it is best practice to aliquot samples into single-use volumes to minimize the need for repeated freezing and thawing. If repeated cycles are unavoidable, you must perform a stability study to determine the acceptable number of cycles for your specific matrix and storage conditions.

Q4: Can enzymatic activity in the biological matrix affect the stability of this compound after sample collection?

A4: Yes, residual enzymatic activity in plasma, serum, or tissue homogenates can potentially alter the concentration of the analyte. Nifedipine is primarily metabolized by CYP3A enzymes.[5][6] While the specific enzymes that act on this compound may differ, it is a valid concern. To mitigate this, process samples quickly at low temperatures and consider adding appropriate enzyme inhibitors if in-sample metabolism is suspected.

Q5: Are there any known chemical incompatibilities to be aware of during sample processing?

A5: Strong acidic or alkaline conditions should be avoided, as they have been shown to degrade nifedipine. Additionally, be mindful of potential interactions with other drugs or compounds present in the sample, which could theoretically alter the degradation pathway.[3]

Experimental Protocols

General Protocol for Assessing Analyte Stability in a Biological Matrix

This protocol provides a framework for evaluating the stability of this compound under various conditions.

  • Preparation of Stock and Spiked Samples:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent.

    • Spike a fresh pool of the biological matrix (e.g., plasma, urine) with the analyte to achieve low, medium, and high concentrations relevant to your expected sample concentrations.

    • Prepare a set of "time zero" samples by immediately processing and analyzing them according to your established analytical method.

  • Stability Assessments:

    • Freeze-Thaw Stability:

      • Aliquot the spiked samples into multiple tubes.

      • Subject the aliquots to a predetermined number of freeze-thaw cycles (e.g., three cycles). A cycle consists of freezing the sample at -80°C for at least 12 hours and then thawing it completely at room temperature.

      • After the final thaw, analyze the samples.

    • Short-Term (Bench-Top) Stability:

      • Keep spiked samples at room temperature for a defined period (e.g., 4, 8, 24 hours).

      • Analyze the samples at each time point.

    • Long-Term Stability:

      • Store spiked samples at the intended long-term storage temperature (e.g., -80°C).

      • Analyze the samples at various time points (e.g., 1, 3, 6 months).

    • Photostability:

      • Expose spiked samples to a controlled light source (e.g., UV lamp, daylight) for a specified duration.

      • Keep a parallel set of samples protected from light as a control.

      • Analyze both sets of samples.

  • Data Analysis:

    • Calculate the mean concentration and standard deviation for each condition and time point.

    • Compare the results to the "time zero" samples.

    • The analyte is considered stable if the mean concentration is within a predefined acceptance range (e.g., ±15%) of the initial concentration.

Data Presentation

Table 1: Inferred Stability of this compound in Biological Samples (Based on Nifedipine Data)
ConditionMatrixTemperatureDurationInferred StabilityRecommendations
Short-Term Plasma/UrineRoom Temp< 4 hoursLikely UnstableProcess immediately or store at 4°C.
Short-Term Plasma/Urine4°C24 hoursPotentially StableValidate for your specific matrix.
Long-Term Plasma/Urine-20°C> 1 monthPotentially Unstable-80°C is recommended for long-term storage.
Long-Term Plasma/Urine-80°CSeveral MonthsLikely StableValidate for the required storage duration.
Freeze-Thaw Plasma/Urine-80°C to RT3 CyclesQuestionableAvoid repeated cycles; aliquot samples.
Photostability Plasma/UrineAmbientMinutes to HoursHighly UnstableProtect from light at all times.

Visualizations

cluster_collection Sample Collection cluster_processing Sample Processing (Under Amber Light) cluster_storage Storage cluster_analysis Analysis Collection Collect Biological Sample (e.g., Blood, Urine) Centrifugation Centrifuge to Separate Plasma/Serum Collection->Centrifugation Aliquoting Aliquot into Light-Protected Tubes Centrifugation->Aliquoting ShortTerm Short-Term Storage (4°C) Aliquoting->ShortTerm < 24 hours LongTerm Long-Term Storage (-80°C) Aliquoting->LongTerm > 24 hours Thawing Thaw Sample (Protect from Light) ShortTerm->Thawing LongTerm->Thawing Extraction Analyte Extraction Thawing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS

Caption: Recommended workflow for handling biological samples.

cluster_metabolism Metabolic Pathway (CYP3A4) Nifedipine Nifedipine Dehydro_Nifedipine Dehydro-Nifedipine Nifedipine->Dehydro_Nifedipine Oxidation HNC Hydroxydehydro Nifedipine Carboxylate Dehydro_Nifedipine->HNC Hydroxylation & Carboxylation

Caption: Simplified metabolic pathway to the analyte.

cluster_degradation Potential Degradation Pathways Analyte Hydroxydehydro Nifedipine Carboxylate Photodegradation Photodegradation Products Analyte->Photodegradation Light Exposure Oxidative_Degradation Oxidative Degradation Products Analyte->Oxidative_Degradation Oxidation pH_Degradation pH-Mediated Degradation Products Analyte->pH_Degradation Extreme pH

Caption: Potential degradation routes for the analyte.

References

Technical Support Center: Optimizing HPLC Analysis of Hydroxydehydro Nifedipine Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of "Hydroxydehydro Nifedipine Carboxylate" during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its peak shape in HPLC a concern?

A1: this compound is a metabolite of Nifedipine, a widely used calcium channel blocker.[1][2] As a carboxylic acid derivative of pyridine, its ionization state is highly dependent on the pH of the mobile phase.[1] Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of quantification, making reliable analysis difficult.

Q2: What is the estimated pKa of this compound and why is it important?

Q3: What are the common causes of poor peak shape for this compound in reversed-phase HPLC?

A3: The most common causes of poor peak shape for acidic compounds like this compound include:

  • Inappropriate Mobile Phase pH: If the pH is close to or above the pKa, the carboxylate group will be ionized, leading to secondary interactions with the stationary phase.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing peak tailing.[7]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing.[6]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[6]

  • Column Contamination or Degradation: A contaminated or old column can lead to a variety of peak shape issues.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common peak shape problems encountered during the HPLC analysis of this compound.

Problem: Peak Tailing

Peak tailing is the most common peak shape issue for acidic compounds and is characterized by an asymmetric peak with a drawn-out trailing edge.

Initial Assessment Workflow:

G start Peak Tailing Observed check_ph Is Mobile Phase pH at least 2 units below estimated pKa (3.5-5.0)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes adjust_ph->check_column flush_column Flush or Replace Column check_column->flush_column Yes check_overload Is the sample concentration too high? check_column->check_overload No flush_column->check_overload dilute_sample Reduce Sample Concentration or Injection Volume check_overload->dilute_sample Yes end Improved Peak Shape check_overload->end No dilute_sample->end

Caption: Troubleshooting workflow for peak tailing.

Detailed Troubleshooting Steps:

Potential Cause Recommended Action Expected Outcome
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units below the estimated pKa (e.g., pH 2.5-3.0). Use a suitable buffer like phosphate (B84403) or an additive like formic acid or trifluoroacetic acid.A significant improvement in peak symmetry as the analyte is fully protonated and secondary interactions are minimized.
Secondary Silanol Interactions If pH adjustment is not sufficient, consider using an "end-capped" column, which has fewer residual silanol groups. Alternatively, adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can help to mask the silanol groups, though this is less common for acidic analytes.Reduced peak tailing due to minimized interaction with the stationary phase.
Column Overload Reduce the concentration of the sample or decrease the injection volume.Symmetrical peak shape should be restored if overloading was the issue.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.Improved peak shape by preventing pre-column band broadening.
Column Contamination/Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, replace the column with a new one of the same type.A sharp, symmetrical peak if the column was the source of the problem.
Problem: Peak Fronting

Peak fronting, where the leading edge of the peak is sloped, is often a sign of column overload or poor column bed integrity.

Potential Cause Recommended Action Expected Outcome
Severe Column Overload Significantly reduce the sample concentration and/or injection volume.Restoration of a more symmetrical peak shape.
Column Void or Channeling This indicates a physical problem with the column packing. Reverse-flushing the column may sometimes help, but replacement is often necessary.A new column should provide a symmetrical peak.
Sample Solvent Stronger than Mobile Phase Prepare the sample in the mobile phase or a weaker solvent.Improved peak symmetry.
Problem: Split Peaks

Split peaks can be caused by a few factors, including a partially clogged frit, an issue with the injection process, or the presence of the analyte in two different forms.

Potential Cause Recommended Action Expected Outcome
Partially Clogged Column Frit Back-flush the column. If this does not resolve the issue, the frit may need to be replaced, or the entire column may need replacement.A single, well-defined peak.
Co-elution with an Impurity Adjust the mobile phase composition or gradient to improve separation.Two distinct, resolved peaks.
Analyte in Two Forms (Ionized and Non-ionized) Ensure the mobile phase pH is at least 2 units below the pKa to ensure the analyte is in a single, non-ionized form.A single, sharp peak.

Experimental Protocols

Suggested Initial HPLC Method

This method is a starting point based on common practices for analyzing Nifedipine and its metabolites. Optimization will likely be required.

Parameter Recommendation
Column C18 or C8 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water or 20 mM Potassium Phosphate buffer, pH adjusted to 2.8
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B (e.g., 20-30%) and increase to a higher percentage (e.g., 70-80%) over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV detection at approximately 235 nm
Injection Volume 10 µL
Sample Solvent Initial mobile phase composition (e.g., 20% Acetonitrile in 0.1% Formic Acid)
Protocol for Mobile Phase pH Adjustment
  • Prepare Buffers: Prepare aqueous mobile phase A with different pH values, for example, pH 2.5, 3.0, 3.5, and 4.0, using 0.1% formic acid or a phosphate buffer.

  • Equilibrate the System: For each pH value, equilibrate the column with the new mobile phase for at least 15-20 column volumes.

  • Inject Standard: Inject a standard solution of this compound.

  • Evaluate Peak Shape: Compare the peak symmetry (tailing factor) for each pH condition.

Analyte Ionization State vs. Mobile Phase pH:

G cluster_0 Mobile Phase pH << pKa (e.g., pH < 2.5) cluster_1 Mobile Phase pH ≈ pKa (e.g., pH 3.5-5.0) cluster_2 Mobile Phase pH >> pKa (e.g., pH > 6.0) a Analyte is Predominantly Non-Ionized (R-COOH) b Good Peak Shape (Symmetrical) a->b Leads to c Mixture of Ionized (R-COO⁻) and Non-Ionized (R-COOH) Forms d Poor Peak Shape (Tailing or Splitting) c->d Leads to e Analyte is Predominantly Ionized (R-COO⁻) f Poor Peak Shape (Significant Tailing) e->f Leads to

Caption: Impact of mobile phase pH on analyte ionization and peak shape.

References

Internal standard selection for "Hydroxydehydro Nifedipine Carboxylate" analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of Hydroxydehydro Nifedipine (B1678770) Carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard (IS) for the analysis of Hydroxydehydro Nifedipine Carboxylate?

A1: Currently, there is no commercially available, validated internal standard specifically for this compound. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Deuterated this compound. However, its commercial availability is limited.

Therefore, the selection of an internal standard requires careful consideration of available alternatives. The most common and recommended approach is to use a deuterated analog of the parent drug, Nifedipine-d6 .

Rationale for using Nifedipine-d6:

  • Structural Similarity: While not identical, Nifedipine-d6 shares the core dihydropyridine (B1217469) structure with this compound. This similarity can help compensate for variability during sample extraction and ionization in the mass spectrometer.

  • Commercial Availability: Nifedipine-d6 is readily available from various chemical suppliers.

  • Co-elution (with adjustment): While it will not co-elute perfectly with the more polar this compound in a standard reversed-phase LC method, chromatographic conditions can be optimized to have them elute in close proximity.

Alternative Internal Standards:

If Nifedipine-d6 proves to be unsuitable, other structural analogs of nifedipine could be considered. However, these are generally less ideal than a SIL standard.

  • Nitrendipine or Amlodipine: These are other dihydropyridine calcium channel blockers that have been used as internal standards for nifedipine analysis.[1] Their different polarity compared to this compound would necessitate thorough validation to ensure they adequately compensate for analytical variability.

Recommendation Workflow:

IST_Selection start Start: Select IS for This compound Analysis check_sil Is a stable isotope-labeled (SIL) This compound available? start->check_sil use_sil Use SIL analyte as IS (Ideal Scenario) check_sil->use_sil Yes check_parent_sil Is a SIL version of the parent drug (Nifedipine-d6) available? check_sil->check_parent_sil No validate Thoroughly validate the chosen IS for: - Linearity - Accuracy - Precision - Matrix Effects use_sil->validate use_parent_sil Use Nifedipine-d6 as IS check_parent_sil->use_parent_sil Yes consider_analog Consider a structural analog (e.g., Nitrendipine, Amlodipine) check_parent_sil->consider_analog No use_parent_sil->validate consider_analog->validate end End: IS Selected validate->end

Internal Standard Selection Workflow

Q2: What are the key physicochemical properties of this compound to consider for method development?

A2: Understanding the properties of this compound is crucial for developing a robust analytical method.

PropertyValueImplication for Analysis
Molecular Formula C₁₆H₁₄N₂O₇[2][3]Used for accurate mass determination in high-resolution mass spectrometry.
IUPAC Name 2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid[2]Indicates the presence of a carboxylic acid and a hydroxyl group.
Polarity Increased polarity compared to NifedipineThe presence of the carboxylic acid and hydroxyl groups makes it more water-soluble than nifedipine. This will result in earlier elution on a reversed-phase HPLC column.
Ionization Can be ionized in both positive and negative ESI modesThe carboxylic acid group makes it suitable for negative ion mode, while the pyridine (B92270) ring allows for protonation in positive ion mode. The choice will depend on sensitivity and matrix effects.

Troubleshooting Guides

Issue 1: Poor retention of this compound on a C18 column.

  • Cause: Due to its increased polarity from the hydroxyl and carboxyl groups, the analyte has low affinity for the non-polar stationary phase.

  • Troubleshooting Steps:

    • Modify Mobile Phase: Decrease the organic solvent (e.g., acetonitrile, methanol) percentage at the start of the gradient.

    • Use an Aqueous-Compatible Column: Employ a C18 column specifically designed for use with highly aqueous mobile phases.

    • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that provides good retention for polar compounds.

    • Adjust pH: In reversed-phase chromatography, adjusting the mobile phase pH to suppress the ionization of the carboxylic acid (pH < pKa) can increase retention. However, this may impact ionization efficiency in the mass spectrometer.

Issue 2: Inconsistent peak areas and poor reproducibility.

  • Cause: This can be due to matrix effects, where co-eluting compounds from the biological matrix suppress or enhance the ionization of the analyte.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Optimize Chromatography: Adjust the chromatographic gradient to better separate the analyte from the matrix interferences.

    • Evaluate Matrix Effects: Perform post-column infusion experiments to identify regions of ion suppression or enhancement in the chromatogram. Adjust the chromatography to move the analyte peak to a cleaner region.

    • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for matrix effects. If not available, ensure the chosen analog internal standard co-elutes as closely as possible with the analyte.

Issue 3: Low sensitivity in the MS/MS analysis.

  • Cause: Suboptimal ionization or fragmentation of the analyte.

  • Troubleshooting Steps:

    • Optimize Ion Source Parameters: Systematically tune the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for this compound.

    • Evaluate Different Ionization Modes: Compare the signal intensity in both positive and negative electrospray ionization (ESI) modes. The carboxylic acid may yield a strong signal in negative mode.

    • Optimize Collision Energy: Perform a compound optimization experiment to determine the collision energy that produces the most stable and intense fragment ions for Multiple Reaction Monitoring (MRM).

Experimental Protocols

Hypothetical LC-MS/MS Method for this compound Quantification

This protocol is a starting point and will require optimization and validation.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • SPE Cartridge: Mixed-mode cation exchange or a polymeric reversed-phase sorbent.

  • Conditioning: 1 mL Methanol, followed by 1 mL Water.

  • Sample Loading: Load 0.5 mL of plasma pre-treated with internal standard.

  • Washing: 1 mL of 5% Methanol in water.

  • Elution: 1 mL of Methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 column suitable for aqueous mobile phases (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Ion Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Hypothetical MRM Transitions (to be determined experimentally):

    • Analyte (this compound): Precursor ion (e.g., [M+H]⁺ or [M-H]⁻) → Product ion(s).

    • Internal Standard (Nifedipine-d6): Precursor ion → Product ion.

Visualizations

Nifedipine Metabolic Pathway

nifedipine_metabolism nifedipine Nifedipine dehydronifedipine Dehydronifedipine (Primary Metabolite) nifedipine->dehydronifedipine Oxidation (CYP3A4) hydroxy_metabolite Hydroxydehydro Nifedipine Carboxylate dehydronifedipine->hydroxy_metabolite Hydroxylation & Carboxylation

Simplified Metabolic Pathway of Nifedipine

References

Technical Support Center: Minimizing Carryover in the LC-MS/MS Analysis of Nifedipine and Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize carryover during the LC-MS/MS analysis of nifedipine (B1678770) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is analyte carryover and why is it a significant issue?

A1: Analyte carryover is the unwanted appearance of an analyte in the analysis of a sample, originating from a preceding injection.[1] It occurs when analyte residues from a previous, often high-concentration sample, are not fully cleared from the system and interfere with the subsequent analysis.[2] This phenomenon can lead to false signals or unexpectedly high peaks, which compromises the accuracy and reliability of quantitative data, particularly for low-concentration samples.[1][2]

Q2: Are nifedipine and its metabolites particularly susceptible to carryover?

A2: While nifedipine is not always flagged as a "sticky" compound, its properties and typical analytical methods suggest a potential for carryover. LC-MS/MS methods for nifedipine often utilize reversed-phase C18 columns, indicating it possesses hydrophobic characteristics.[3][4][5] Such "sticky" or hydrophobic molecules are known to be more prone to adsorbing onto surfaces within the LC-MS system, which is a primary cause of carryover.[1] Its major metabolites, such as dehydronifedipine and dehydronifedipinic acid, may exhibit different physicochemical properties that could also contribute to this effect.[6][7][8]

Q3: What are the most common sources of carryover in an LC-MS/MS system?

A3: Carryover can originate from any component the sample contacts. The most common sources include:

  • Autosampler: This is often the primary contributor to carryover.[1][9] Specific parts like the injection needle, needle seat, sample loop, tubing, and the rotor seals within the injection valve are frequent culprits.[1][9][10]

  • Analytical Column: The analyte can be retained by the column's stationary phase, as well as by the guard column and frits.[1][2][9]

  • LC System Hardware: Improperly seated tubing and fittings can create dead volumes that trap the sample.[1] Worn or dirty valve rotor seals are another common cause.[10]

  • MS Ion Source: Over time, the ion source components can become contaminated with analyte and other matrix components.[9][11]

Q4: What is considered an acceptable level of carryover in bioanalysis?

A4: For regulated bioanalytical methods, the carryover observed in a blank injection immediately following the highest concentration standard should not be greater than 20% of the response measured for the lower limit of quantification (LLOQ).[11] However, for assays requiring a wide dynamic range, carryover may need to be reduced to levels below 0.002%.[11]

Troubleshooting Guide: Identifying the Source of Carryover

Q5: How can I first confirm and quantify the extent of the carryover?

A5: A baseline carryover assessment is the essential first step. This involves injecting a high-concentration standard followed by a series of blank samples to measure the residual signal.

Experimental Protocol: Baseline Carryover Assessment

  • Preparation: Prepare a high-concentration standard of nifedipine at the Upper Limit of Quantification (ULOQ) for your assay. Also, prepare several blank samples, using the same matrix as your samples (e.g., mobile phase or blank plasma extract).[1]

  • Injection Sequence: Set up an injection sequence on your LC-MS/MS system as follows:

    • Injection 1: Blank Sample (to establish a clean baseline)

    • Injection 2: High-Concentration Standard (ULOQ)

    • Injection 3: Blank Sample 1

    • Injection 4: Blank Sample 2

    • Injection 5: Blank Sample 3[1]

  • Analysis: Analyze the chromatogram from "Blank Sample 1". The peak area of the analyte in this blank, compared to the peak area of your LLOQ standard, will determine the percentage of carryover.[11] Subsequent blanks will show if the carryover is diminishing over time.[10]

Q6: How can I systematically isolate the source of the carryover?

A6: A systematic, component-by-component isolation process is the most effective way to pinpoint the origin of the carryover.[9] The following workflow diagram and protocol outline the steps to differentiate between the MS ion source, the analytical column, and the autosampler/LC plumbing.

G cluster_0 start Start: Carryover Observed infuse_ms 1. Isolate MS vs. LC Disconnect LC. Infuse mobile phase directly into MS. start->infuse_ms peak_present_ms Peak still present? infuse_ms->peak_present_ms clean_ms Source is MS Ion Source. Clean source components. peak_present_ms->clean_ms Yes remove_column 2. Isolate Column Reconnect LC. Replace column with a union. Inject ULOQ then blank. peak_present_ms->remove_column No peak_present_lc Peak still present? remove_column->peak_present_lc column_issue Source is the Column. Develop stronger column wash or replace column. peak_present_lc->column_issue No autosampler_issue Source is Autosampler/Tubing. Focus on needle wash, loop, and valve. peak_present_lc->autosampler_issue Yes

A logical workflow for systematically isolating the source of carryover.

Experimental Protocol: Systematic Isolation of Carryover Source

  • MS Ion Source Check: Disconnect the LC system from the MS. Using a syringe pump, directly infuse the mobile phase into the mass spectrometer.[11] If the analyte peak is still detected, the MS ion source is contaminated and requires cleaning.[9][11]

  • Column Check: If the MS is clean, reconnect the LC system but remove the analytical column, replacing it with a zero-dead-volume union.[11][12] Repeat the "Baseline Carryover Assessment" injection sequence. If the carryover is significantly reduced or eliminated, the column is a primary contributor.[1][11]

  • Autosampler and Plumbing Check: If carryover persists even without the column, the problem lies within the autosampler (needle, sample loop, injection valve) or the connecting tubing.[9]

Mitigation Strategies and Solutions

Q7: How do I select an effective needle wash solvent?

A7: The choice of wash solvent is critical. An effective wash solution must be stronger than the mobile phase and capable of fully solubilizing the analyte.[11] It's also important to test the analyte's solubility in the potential wash solvent to ensure it doesn't cause precipitation. For challenging compounds like nifedipine, a single solvent may not be sufficient, and a multi-solvent wash routine may be necessary.[13]

Q8: What autosampler settings can I optimize to reduce carryover?

A8: Modern autosamplers offer several settings that can be optimized. Increasing the duration and volume of the needle wash is a primary strategy.[12][14] Additionally, employing both pre-injection and post-injection washes can significantly reduce carryover by cleaning the needle before it enters the next sample and after the injection is complete.[14] Toggling the injection valve during the wash cycle is an advanced technique that helps flush all ports and the sample loop effectively.[13]

Q9: What LC method parameters can influence carryover?

A9: Your chromatographic method can significantly impact carryover. Ensure that the gradient program includes a sufficient hold time at a high organic percentage after the analyte has eluted; this helps to strip any remaining, strongly retained compounds from the column. Following this, a proper column re-equilibration step is essential before the next injection.

Q10: What are the best practices for system maintenance to prevent carryover?

A10: Proactive maintenance is key to preventing carryover before it becomes a problem. This includes regularly inspecting and cleaning the MS ion source, replacing worn injector valve rotor seals, and ensuring all fittings are secure to prevent dead volumes.[1][10]

G cluster_0 Carryover Mitigation Strategies cluster_1 Autosampler Optimization cluster_2 LC Method & Column cluster_3 System Maintenance center Analyte Carryover wash_solvent Stronger Wash Solvent center->wash_solvent wash_settings Increase Wash Time/Volume center->wash_settings multi_wash Use Multiple Wash Solvents center->multi_wash valve_toggle Toggle Injector Valve center->valve_toggle gradient Optimize Gradient Flush center->gradient column_chem Select Appropriate Column center->column_chem equilibration Ensure Full Re-equilibration center->equilibration rotor_seal Replace Rotor Seals center->rotor_seal clean_source Clean MS Ion Source center->clean_source check_fittings Check Fittings/Tubing center->check_fittings

Key areas to address for effective carryover mitigation.

Experimental Protocol: MS Ion Source Cleaning

  • Safety First: Follow the instrument manufacturer’s guidelines for venting the mass spectrometer and safely removing the ion source.[11]

  • Disassembly: Carefully disassemble the ion source components, such as the capillary, cone, and transfer tube.

  • Sonication: Sonicate the individual metal parts in a sequence of solvents to remove contaminants. A typical sequence is:

    • 50:50 Water/Methanol

    • Methanol

    • Isopropanol[11]

  • Drying and Reassembly: Allow all parts to dry completely in a clean environment before reassembling the ion source.

Data Summary

The following tables summarize quantitative data from studies on carryover reduction, illustrating the effectiveness of different strategies.

Table 1: Effect of Wash Solvent Composition on Carryover Reduction

Analyte ClassInitial Wash SolventInitial Carryover (% of LLOQ)Optimized Wash SolventFinal Carryover (% of LLOQ)Reference
Highly Retentive DrugWater/Acetonitrile263%6 x 50/50 DMSO/Methanol100%[13]
Peptides/ProteinsGuanidine HClSignificant0.1% Trifluoroethanol (TFE)Not Detected[11][12]
Granisetron HCl100% Acetonitrile~0.006%50/50 Water/Acetonitrile~0.002%[14]

Table 2: Impact of Autosampler Wash Settings on Carryover

AnalyteInitial Wash SettingResulting CarryoverOptimized Wash SettingResulting CarryoverFold ReductionReference
Granisetron HCl6-second post-injection wash~0.006%12-second pre- & post-injection wash~0.002%3x[14]

References

Validation & Comparative

Comparative analysis of different extraction methods for Nifedipine metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various extraction methods for nifedipine (B1678770) and its primary metabolites, including dehydronifedipine (I), dehydronifedipinic acid (II), and dehydronifedipinolactone (III). The selection of an appropriate extraction technique is critical for accurate quantification in biological matrices, influencing the reliability of pharmacokinetic and metabolic studies. This document outlines the experimental protocols and performance data for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and emerging green technologies such as Pressurized Hot Water Extraction (PHWE) and Supercritical Fluid Extraction (SFE).

At a Glance: Performance of Nifedipine Metabolite Extraction Methods

The following tables summarize the quantitative performance of different extraction methods based on published experimental data.

Table 1: Liquid-Liquid Extraction (LLE) Performance

Analyte(s)MatrixExtraction SolventRecovery (%)LOQ (ng/mL)Linearity (ng/mL)Reference
Nifedipine, Dehydronifedipine (I), Dehydronifedipinolactone (III)Serum, UrineEthyl acetate (B1210297)70-95N/A50-200
Dehydronifedipinic acid (II)Serum, UrineEthyl acetate70-95N/A200-2000
NifedipinePlasmaDichloromethane:n-pentane (3:7 v/v)>93.955-400
Nifedipine, DehydronifedipinePlasmaEther-n-hexane (3:1, v/v)81.3-89.1 (NIF), 71.6-80.4 (DNIF)0.50.5-100
NifedipinePlasman-hexane-diethyl ether (1:3, v/v)N/A0.1040.104-52.0
NifedipinePlasmaTolueneN/A1 (µg/L)1-100 (µg/L)

Table 2: Solid-Phase Extraction (SPE) Performance

Analyte(s)MatrixSPE CartridgeRecovery (%)LOQ (ng/mL)Linearity (ng/mL)Reference
NifedipineHuman PlasmaC18>93.955-400
Nifedipine, DehydronifedipineHuman PlasmaPhenyl modified silica (B1680970)95±2 (NIF), 95±4 (DNIF)0.50.5-100
NifedipineHuman PlasmaC2>902N/A
NifedipineHuman PlasmaC18N/A5.05.0-200.0

Table 3: Emerging Extraction Technologies Performance

MethodAnalyte(s)MatrixRecovery (%)Key FindingsReference
PHWENifedipineTablets99.2Rapid and simple; uses pressurized hot water at 150°C.
SFENifedipineN/AN/ASolubilities measured in supercritical CO2.

Experimental Workflows and Protocols

A generalized workflow for the extraction of nifedipine metabolites from biological samples is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis sample Biological Sample (Plasma/Serum/Urine) pretreatment Pre-treatment (e.g., pH adjustment, add internal standard) sample->pretreatment extraction Extraction Method (LLE, SPE, etc.) pretreatment->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS or HPLC Analysis reconstitution->analysis

Caption: General workflow for nifedipine metabolite extraction and analysis.

Detailed Experimental Protocols

Liquid-Liquid Extraction (LLE)

LLE is a conventional and widely used method for the extraction of drugs and their metabolites from biological matrices.

Protocol for Nifedipine and its Metabolites (I, II, III) from Serum and Urine

  • pH Adjustment: Adjust the pH of the serum or urine sample to 9 or 3.

  • Extraction: Add ethyl acetate to the sample and vortex for an adequate time to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic layer (containing the analytes) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for chromatographic analysis.

Protocol for Nifedipine from Human Plasma

  • pH Adjustment: Adjust the pH of a 500µL aliquot of the biological sample to 13.

  • Extraction: Add a mixture of dichloromethane:n-pentane (3:7 v/v) and vortex.

  • Phase Separation and Collection: Centrifuge and transfer the organic phase to a new tube.

  • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue for analysis.

Solid-Phase Extraction (SPE)

SPE is a more modern technique that offers advantages over LLE, including higher selectivity, reduced solvent consumption, and potential for automation.

Protocol for Nifedipine and Dehydronifedipine from Human Plasma

  • Cartridge Conditioning: Condition a phenyl modified silica SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with water to remove interfering substances.

  • Elution: Elute the analytes (nifedipine and dehydronifedipine) with methanol and water.

  • Analysis: The eluate can be directly injected into the LC-MS/MS system.

Protocol for Nifedipine from Human Plasma using C18 Cartridges

  • Cartridge Conditioning: Condition a C18 SPE cartridge.

  • Sample Loading: Load the plasma sample onto the cartridge.

  • Washing: Perform a washing step to remove interferences.

  • Elution: Elute the nifedipine from the cartridge with a suitable organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluent and reconstitute the residue before analysis.

Pressurized Hot Water Extraction (PHWE)

PHWE is a green extraction technique that uses water at elevated temperatures and pressures as the extraction solvent.

Protocol for Nifedipine from Tablets

  • Sample Preparation: Place the ground tablet material into the extraction cell.

  • Extraction: Perform a continuous extraction with pressurized hot water at 150°C. The temperature and extraction time are optimized to achieve quantitative extraction.

  • Collection and Analysis: The extract is collected and can be analyzed by spectrophotometry or chromatography.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. It is considered a green technology due to the use of a non-toxic and environmentally benign solvent.

General Principle for Drug Metabolite Extraction from Plasma

  • Sample Preparation: Plasma is applied to an extraction cartridge.

  • Extraction: The cartridge is extracted under supercritical conditions using CO2, often with a modifier like methanol.

  • Trapping: The effluent from the extraction cell is bubbled through a small volume of a suitable solvent (e.g., 2-propanol) to trap the extracted analytes.

  • Analysis: The trapping solvent containing the analytes is then analyzed.

Comparative Discussion

Liquid-Liquid Extraction (LLE) remains a workhorse in many laboratories due to its simplicity and low cost. The recovery rates for nifedipine and its metabolites using LLE are generally good, ranging from 70% to over 95% depending on the solvent system and the polarity of the analyte. However, LLE can be labor-intensive, time-consuming, and uses significant volumes of organic solvents, which raises environmental and safety concerns. The selectivity can also be lower compared to SPE, potentially leading to more significant matrix effects in the subsequent analysis.

Solid-Phase Extraction (SPE) offers several advantages over LLE. It is generally more selective, resulting in cleaner extracts and reduced matrix effects. SPE methods for nifedipine and its metabolites have demonstrated high and reproducible recoveries, often exceeding 90%. The use of smaller solvent volumes makes it a more environmentally friendly option than LLE. Furthermore, SPE is readily amenable to automation, which can significantly increase sample throughput in a high-demand laboratory setting.

Pressurized Hot Water Extraction (PHWE) and Supercritical Fluid Extraction (SFE) represent the forefront of green extraction technologies. PHWE has been successfully applied to the extraction of nifedipine from pharmaceutical formulations with excellent recovery (99.2%). Its main advantage is the use of water as the solvent, eliminating the need for organic solvents. SFE, using supercritical CO2, is another environmentally friendly technique that has been explored for the extraction of drugs from plasma. While these methods show great promise, their application to the routine analysis of drug metabolites in biological fluids is still less common than LLE and SPE, and may require more specialized equipment and method development.

Conclusion

The choice of extraction method for nifedipine and its metabolites depends on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available resources.

  • LLE is a viable option for laboratories with limited resources, offering acceptable performance for many applications.

  • SPE is the recommended method for high-throughput analysis and when cleaner extracts are required to minimize matrix effects, providing high and consistent recoveries.

  • PHWE and SFE are promising green alternatives that can reduce the environmental impact of the analytical workflow, although they may require more specialized instrumentation and expertise.

For researchers and drug development professionals, a thorough evaluation of these methods is crucial to ensure the generation of high-quality, reliable data for the assessment of nifedipine metabolism and pharmacokinetics.

A Comparative Guide: Cross-validation of LC-MS/MS and HPLC-UV for the Analysis of Hydroxydehydro Nifedipine Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of Hydroxydehydro Nifedipine (B1678770) Carboxylate, a key metabolite of the widely used calcium channel blocker, nifedipine. This comparison aims to assist researchers in selecting the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.

Executive Summary

The analysis of drug metabolites is a critical aspect of pharmaceutical research and development, providing insights into pharmacokinetics, safety, and efficacy. This guide focuses on Hydroxydehydro Nifedipine Carboxylate, a metabolite of nifedipine. While both LC-MS/MS and HPLC-UV are capable of quantifying this analyte, they offer distinct advantages and disadvantages in terms of sensitivity, selectivity, and cost. LC-MS/MS generally provides superior sensitivity and selectivity, making it ideal for bioanalytical studies where low concentrations are expected. HPLC-UV, on the other hand, is a robust, cost-effective, and widely available technique suitable for routine analysis and quality control where higher concentrations may be present.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of LC-MS/MS and HPLC-UV for the analysis of this compound. These values are derived from typical performance data for the analysis of nifedipine and its metabolites.

ParameterLC-MS/MSHPLC-UV
Limit of Detection (LOD) 0.05 ng/mL5 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL15 ng/mL
Linearity (r²) >0.999>0.995
Precision (%RSD) < 5%< 10%
Accuracy (%RE) ± 10%± 15%
Selectivity High (based on mass-to-charge ratio)Moderate (based on UV absorbance)
Matrix Effect Potential for ion suppression/enhancementLess susceptible
Cost per Sample HighLow
Throughput HighModerate

Experimental Protocols

Detailed methodologies for both LC-MS/MS and HPLC-UV are provided below. These protocols are based on established methods for the analysis of nifedipine and its metabolites and can be adapted for this compound.

LC-MS/MS Method

This method is designed for high sensitivity and selectivity, making it suitable for the analysis of biological samples.

1. Sample Preparation (Plasma)

  • To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).

  • Perform a liquid-liquid extraction with 2 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile (B52724).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific masses to be determined by infusion of a standard).

    • Internal Standard: Precursor ion > Product ion.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

HPLC-UV Method

This method is a robust and cost-effective alternative for routine analysis.

1. Sample Preparation

  • For bulk drug or formulation analysis, dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration.

  • For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction followed by solvent evaporation and reconstitution in the mobile phase is recommended to minimize matrix interference.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 235 nm.

Visualizations

To further clarify the experimental process and the metabolic context, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS High Sensitivity HPLCUV HPLC-UV Analysis Recon->HPLCUV Routine Analysis Quant Quantification LCMS->Quant HPLCUV->Quant Validation Method Validation Quant->Validation

Experimental Workflow for Method Comparison.

metabolic_pathway Nifedipine Nifedipine Dehydro_Nifedipine Dehydro-Nifedipine (Primary Metabolite) Nifedipine->Dehydro_Nifedipine Oxidation (CYP3A4) Hydroxy_Nifedipine Hydroxy Nifedipine Nifedipine->Hydroxy_Nifedipine Hydroxylation Hydroxydehydro_Nifedipine_Carboxylate This compound Dehydro_Nifedipine->Hydroxydehydro_Nifedipine_Carboxylate Further Oxidation/ Hydrolysis Hydroxy_Nifedipine->Hydroxydehydro_Nifedipine_Carboxylate Other_Metabolites Other Metabolites Hydroxydehydro_Nifedipine_Carboxylate->Other_Metabolites Excretion

A Proposed Framework for Inter-laboratory Comparison of Hydroxydehydro Nifedipine Carboxylate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed framework for an inter-laboratory comparison study on the quantification of Hydroxydehydro Nifedipine (B1678770) Carboxylate, a key metabolite of the widely used calcium channel blocker, nifedipine. In the absence of publicly available inter-laboratory comparison data for this specific analyte, this document provides a comprehensive, hypothetical guide based on established bioanalytical methods for the parent drug and general principles of method validation. This framework is intended to facilitate the standardization of analytical procedures and ensure the reliability and comparability of results across different research and clinical laboratories.

Nifedipine Metabolism and the Significance of its Metabolites

Nifedipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and intestines.[1][2][3] This process leads to the formation of several inactive, water-soluble metabolites that are predominantly excreted in the urine.[2] The quantification of nifedipine and its metabolites, such as Hydroxydehydro Nifedipine Carboxylate, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in understanding the drug's disposition in various patient populations.

Below is a simplified diagram illustrating the metabolic pathway of nifedipine.

Nifedipine Nifedipine Dehydronifedipine Dehydronifedipine Nifedipine->Dehydronifedipine CYP3A4 Metabolite1 Hydroxydehydro Nifedipine Carboxylate Dehydronifedipine->Metabolite1 Further_Metabolites Further Inactive Metabolites Metabolite1->Further_Metabolites

Figure 1: Simplified metabolic pathway of Nifedipine.

Hypothetical Inter-laboratory Study Design

This proposed study would involve distributing a set of blind samples containing known concentrations of this compound to participating laboratories. The laboratories would analyze the samples using their in-house validated bioanalytical methods, preferably based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), and report their quantitative results. The data would then be centrally collected and statistically analyzed to assess inter-laboratory variability, accuracy, and precision.

Proposed Experimental Protocol

The following is a detailed, hypothetical experimental protocol for the quantification of this compound in human plasma, based on common methodologies for nifedipine analysis.[4][5][6][7][8]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma, add 50 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled analog of the analyte).

  • Vortex for 30 seconds.

  • Add 3 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of n-hexane and diethyl ether).[5][9]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is recommended.[4]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) is suggested.[4]

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is typical.

  • Column Temperature: Maintain the column at a constant temperature, for instance, 30°C.[10]

  • Injection Volume: 10-20 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the internal standard need to be determined and optimized.

The experimental workflow is summarized in the diagram below.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (500 µL) Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18) Inject->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Quantification Quantification Detection->Quantification Report Report Results Quantification->Report

Figure 2: Experimental workflow for quantification.

Data Presentation: Hypothetical Performance Characteristics

The following table summarizes the expected performance characteristics from participating laboratories in a hypothetical inter-laboratory comparison. These values are based on typical performance data for the bioanalysis of small molecules in plasma.[4][5]

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria (FDA/ICH)
Linearity (r²) > 0.995> 0.996> 0.994≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50.450.55S/N > 5, Accuracy ±20%, Precision ≤20%
Accuracy (% Bias)
LLOQ-3.5%2.1%-5.8%± 20%
Low QC4.2%-1.8%3.5%± 15%
Mid QC-2.1%0.5%-1.2%± 15%
High QC1.5%-0.9%2.3%± 15%
Precision (% CV)
LLOQ8.2%9.5%7.8%≤ 20%
Low QC6.5%7.1%5.9%≤ 15%
Mid QC4.8%5.3%4.5%≤ 15%
High QC3.9%4.2%3.5%≤ 15%
Recovery (%) 85.2%88.1%83.5%Consistent, precise, and reproducible

QC: Quality Control FDA/ICH: U.S. Food and Drug Administration/International Council for Harmonisation[11][12][13]

Conclusion

This guide provides a foundational framework for establishing an inter-laboratory comparison for the quantification of this compound. By adopting a standardized protocol and adhering to established validation guidelines, laboratories can enhance the consistency and reliability of their analytical data. Such a comparison would be invaluable for ensuring data quality in clinical trials, pharmacokinetic research, and other applications where accurate measurement of this nifedipine metabolite is critical. It is recommended that a pilot study be conducted to refine the protocol and establish consensus acceptance criteria before a full-scale inter-laboratory comparison is initiated.

References

Altered Nifedipine Pharmacokinetics Across Diverse Patient Populations: An Indirect Look at Metabolite Levels

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of nifedipine (B1678770) pharmacokinetics in patients with hepatic and renal impairment, as well as in different ethnic groups. The data presented underscores the significant impact of these factors on drug metabolism, which would in turn influence the circulating levels of its metabolites. For researchers and drug development professionals, understanding these variations is crucial for dose adjustments and ensuring patient safety and efficacy.

Nifedipine is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][2] This process involves the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring, leading to the formation of several inactive metabolites.[3] The major metabolic pathway involves the formation of 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (M I) and the corresponding 2-hydroxymethyl-pyridinecarboxylic acid (M II).[3] Dehydronifedipine is also a metabolite formed through this oxidative process.[1] Given that the formation of Hydroxydehydro Nifedipine Carboxylate is a result of nifedipine's metabolism, any condition affecting the rate and extent of this biotransformation will consequently alter its levels.

Comparative Pharmacokinetics of Nifedipine

The following tables summarize key pharmacokinetic parameters of nifedipine in different patient populations compared to healthy individuals. These parameters, including the area under the plasma concentration-time curve (AUC), elimination half-life (t½), and systemic clearance, provide a quantitative measure of the body's ability to process and eliminate the drug.

Table 1: Nifedipine Pharmacokinetics in Patients with Hepatic Impairment
Patient PopulationNifedipine DosageAUCElimination Half-life (t½)Systemic ClearanceReference
Healthy Subjects10 mg oral-102 +/- 11 min-[4]
Patients with Hepatic Cirrhosis10 mg oralTwofold increase434 +/- 74 min-[4]
Healthy Subjects4.5 mg IV & 20 mg oral-111 +/- 22 min588 +/- 140 ml/min[5]
Patients with Liver Cirrhosis4.5 mg IV & 20 mg oral90.5% +/- 26.2% systemic availability (oral)420 +/- 254 min233 +/- 109 ml/min[5]
Healthy Subjects20 mg nifedipine/2 mg co-dergocrine oral564.5 +/- 268 ng.ml-1.h--[6]
Patients with Liver Cirrhosis20 mg nifedipine/2 mg co-dergocrine oral1547.5 +/- 1134 ng.ml-1.h--[6]
Table 2: Nifedipine Pharmacokinetics in Patients with Renal Impairment
Patient PopulationNifedipine DosageAUCElimination Half-life (t½)Systemic ClearanceReference
Healthy Subjects (Normal Renal Function)4.5 mg IV-106 +/- 24 min-[7]
Patients with Severe Renal Impairment4.5 mg IV-230 +/- 94 minDid not differ from controls[7]
Healthy Subjects20 mg nifedipine/2 mg co-dergocrine oral564.5 +/- 268 ng.ml-1.h--[6]
Patients with Chronic Renal Insufficiency20 mg nifedipine/2 mg co-dergocrine oral929 +/- 533 ng.ml-1.h--[6]
Patients with Renal FailureSingle dose and 18-week treatment-5.99 +/- 3.05 h1189 +/- 876 ml min-1 (oral)[8]
Table 3: Nifedipine Pharmacokinetics in Different Ethnic Populations
Ethnic GroupNifedipine DosageAUCElimination Half-life (t½)Reference
Caucasians20 mg oral323 +/- 116 ng ml-1 h-[9]
South Asians20 mg oral989 +/- 166 ng ml-1 hSignificantly greater than Caucasians[9]
Caucasians10 mg oral--[10]
Koreans10 mg oral1.6 to 1.7 times higher than Caucasians-[10]
European and North American SubjectsOralLower-[11]
Mexican and Japanese SubjectsOralHigher-[11]

Experimental Protocols

The studies cited in this guide employed various methodologies to determine the pharmacokinetic parameters of nifedipine. While specific details for the analysis of "this compound" were not provided, the general approach for quantifying nifedipine and its metabolites in biological samples is outlined below.

Sample Collection and Preparation:

  • Blood Sampling: Venous blood samples are typically collected at predetermined time points after drug administration.

  • Plasma/Serum Separation: Blood samples are centrifuged to separate plasma or serum, which is then stored frozen until analysis.

  • Extraction: Nifedipine and its metabolites are extracted from the plasma or serum using liquid-liquid extraction or solid-phase extraction techniques. This step is crucial to remove interfering substances and concentrate the analytes.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of nifedipine and its metabolites.[3] A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and a buffer.

  • Gas Chromatography (GC): Gas chromatography, particularly capillary gas chromatography, has also been employed for the quantitative determination of nifedipine plasma levels.[12]

  • Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) provides high sensitivity and selectivity for the detection and quantification of the drug and its metabolites.[8]

Visualizing Nifedipine's Metabolic Fate

The following diagrams illustrate the metabolic pathway of nifedipine and a general experimental workflow for pharmacokinetic analysis.

nifedipine_metabolism cluster_body In Vivo Metabolism Nifedipine Nifedipine CYP3A4 CYP3A4 (Liver) Nifedipine->CYP3A4 Dehydronifedipine Dehydronifedipine CYP3A4->Dehydronifedipine Oxidation Metabolite_MI 2,6-dimethyl-4-(2-nitrophenyl)-5- methoxycarbonyl-pyridine-3-carboxylic acid (M I) Dehydronifedipine->Metabolite_MI Further Metabolism Metabolite_MII 2-hydroxymethyl-pyridine carboxylic acid (M II) Metabolite_MI->Metabolite_MII Further Metabolism Excretion Urinary Excretion (Inactive Metabolites) Metabolite_MII->Excretion

Caption: Metabolic pathway of nifedipine, primarily mediated by CYP3A4.

experimental_workflow cluster_workflow Pharmacokinetic Analysis Workflow DrugAdmin Drug Administration (e.g., Oral Nifedipine) BloodCollection Serial Blood Sampling DrugAdmin->BloodCollection SampleProcessing Plasma/Serum Separation BloodCollection->SampleProcessing Extraction Analyte Extraction (LLE or SPE) SampleProcessing->Extraction Analysis Instrumental Analysis (e.g., LC-MS/MS) Extraction->Analysis DataAnalysis Pharmacokinetic Data Analysis Analysis->DataAnalysis Results Determination of AUC, t½, Clearance, etc. DataAnalysis->Results

Caption: General workflow for a clinical pharmacokinetic study.

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for Nifedipine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of drug metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies. This guide provides a comparative overview of various analytical methods employed for the determination of nifedipine (B1678770) metabolites, with a focus on "Hydroxydehydro Nifedipine Carboxylate" and its closely related analogues identified in scientific literature, such as dehydronifedipine and dehydronifedipinic acid. The performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are compared, supported by experimental data from published studies.

Quantitative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the reported accuracy and precision for the analysis of nifedipine and its metabolites using different techniques.

Analytical MethodAnalyte(s)MatrixAccuracy (% Recovery)Precision (%RSD or %CV)Linearity RangeLLOQReference
HPLC Nifedipine, Dehydronifedipine, Dehydronifedipinic acidSerum, Urine70 - 95%10 - 20%50 - 2000 ng/mLNot Specified[1][2]
HPLC Nifedipine, DehydronifedipineBlood, PlasmaNot Specified< 11% (inter-assay)Not Specified3 ng/mL[3]
HPLC NifedipineRat Plasma101.89%Meets validation criteria30 - 1000 ng/mL30 ng/mL[4]
RP-HPLC NifedipinePharmaceutical Formulations99.2 - 99.8%< 2%Not SpecifiedNot Specified[5]
RP-HPLC NifedipineBulk and Pharmaceutical Formulations99.7 - 100.27%Low RSD (intra- and inter-day)2 - 10 µg/mL0.435 µg/mL[6]
UPLC Nifedipine and related compoundsNot Specified99 - 105%< 5%0.25 - 1.5 µg/mL0.05 µg/mL[7]
UPLC-MS/MS NifedipineHuman Plasma-4.0% to 6.2% (relative error)< 15%0.104 - 52.0 ng/mL0.104 ng/mL[8]
LC-MS/MS NifedipineHuman Plasma91.65 - 99.93% (inter-day), 96.07 - 98.25% (intra-day)4.47 - 8.86% (inter-day), 7.29 - 11.43% (intra-day)4.01 - 297.03 ng/mLNot Specified[9]
LC-MS/MS NifedipineCaco-2 cell monolayers98.80 - 100.63% (within-run), 98.98 - 101.71% (between-run)0.331 - 0.619% (within-run), 0.332 - 0.615% (between-run)1 - 100 ng/mLNot Specified[10]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of typical experimental protocols for the analysis of nifedipine and its metabolites.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the quantification of nifedipine and its primary metabolites in biological fluids.

  • Sample Preparation:

    • Adjust the pH of the serum or urine sample (pH 9 for nifedipine and dehydronifedipine, pH 3 for dehydronifedipinic acid).[1]

    • Perform liquid-liquid extraction with ethyl acetate (B1210297).[1]

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1][4]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water, or methanol (B129727) and a buffer solution (e.g., 10 mM ammonium (B1175870) formate, pH 4.5).[4][7] The composition is optimized for the specific separation.

    • Flow Rate: Typically around 1.0 mL/min.[4][6]

    • Detection: UV detection at a wavelength of 235 nm or 254 nm.[2][4]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers faster analysis times and improved resolution compared to conventional HPLC.

  • Sample Preparation: Similar to HPLC, involving protein precipitation or liquid-liquid extraction.

  • Chromatographic Conditions:

    • Column: UPLC specific columns with smaller particle sizes (e.g., Acquity Shield RP18, 50 × 3.0 mm, 1.7 µm).[7]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mm ammonium formate, pH 4.5) and an organic solvent like methanol or acetonitrile.[7]

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.[7][8]

    • Detection: Photodiode Array (PDA) detector or coupled with a mass spectrometer.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies.

  • Sample Preparation:

    • Protein precipitation with acetonitrile or methanol.[4]

    • Alternatively, liquid-liquid extraction with a solvent mixture like n-hexane-diethyl ether (1:3, v/v).[8]

    • Solid-phase extraction (SPE) can also be employed for cleaner extracts.[9]

  • Chromatographic Conditions:

    • Column: A UPLC or HPLC C18 column (e.g., ACQUITY UPLC™ BEH C18, Zorbax C18).[8][9]

    • Mobile Phase: A mixture of acetonitrile or methanol with an aqueous solution containing a modifier like ammonium acetate or formic acid.[8][9]

    • Flow Rate: Adapted to the column dimensions, typically 0.2 - 0.6 mL/min.[8][9]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[8][9]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[8] Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of nifedipine metabolites from a biological matrix.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Extraction Extraction (LLE, SPE, or PP) Sample->Extraction Add internal standard Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation (HPLC/UPLC) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification Integration & Calibration

Caption: General workflow for the analysis of nifedipine metabolites.

The following diagram illustrates the primary metabolic pathway of Nifedipine.

Nifedipine_Metabolism Nifedipine Nifedipine Dehydronifedipine Dehydronifedipine (Primary Metabolite) Nifedipine->Dehydronifedipine Oxidation (CYP3A4) CarboxylicAcid Dehydronifedipine Carboxylic Acid (this compound) Dehydronifedipine->CarboxylicAcid Hydrolysis Lactone Dehydronifedipinolactone Dehydronifedipine->Lactone Hydroxylation & Lactonization

Caption: Simplified metabolic pathway of Nifedipine.

References

A Comparative Analysis of the Stability of Nifedipine and its Metabolite, Hydroxydehydro Nifedipine Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical stability of the widely used calcium channel blocker, Nifedipine (B1678770), and one of its primary metabolites, "Hydroxydehydro Nifedipine Carboxylate." While extensive data is available on the stability of Nifedipine under various stress conditions, direct comparative studies on its metabolites are scarce. This document synthesizes the available experimental data for Nifedipine and offers an inferred stability profile for this compound based on its chemical structure and the known metabolic and degradation pathways of the parent drug.

Chemical Overview

Nifedipine is a dihydropyridine (B1217469) derivative known for its potent vasodilatory effects. Its metabolite, this compound, is formed through oxidative metabolism in the body. The key chemical details of both compounds are presented below.

PropertyNifedipineThis compound
Chemical Name 3,5-dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid
Molecular Formula C₁₇H₁₈N₂O₆C₁₆H₁₄N₂O₇
Molecular Weight 346.3 g/mol 346.29 g/mol
CAS Number 21829-25-434783-31-8
Chemical Structure A dihydropyridine ringA pyridine (B92270) ring with carboxyl and hydroxyl functional groups

Stability Profile of Nifedipine

Nifedipine is notoriously unstable under certain conditions, particularly when exposed to light. Its stability has been the subject of numerous studies to ensure its therapeutic efficacy and safety.

Photostability

Nifedipine is highly sensitive to light, especially in solution.[1] Exposure to daylight or UV light leads to its degradation into several products, primarily a nitrosophenylpyridine derivative and a nitrophenylpyridine derivative.[1]

Table 1: Photodegradation of Nifedipine in Methanolic Solution

Light SourceExposure TimeDegradation (%)Reference
Natural Indirect Sunlight10 minutes>90%--INVALID-LINK--[2]
Artificial Light (Tungsten)10 minutes~7.3%--INVALID-LINK--[2]

Table 2: Photostability of Nifedipine Powder

Light SourceExposure TimeDegradation (%)Reference
Natural Indirect Sunlight24 hours~16.8%--INVALID-LINK--[2]
Artificial Light (Tungsten)24 hours~5.6%--INVALID-LINK--[2]
Thermal Stability

Nifedipine is thermally stable up to its melting point of approximately 172-174°C.[1] Studies have shown that in solid form, it remains stable even after prolonged storage at elevated temperatures. For instance, one study showed that nifedipine tablets stored at 40°C and 75% relative humidity for 180 days showed no significant degradation.[3] However, in solution, its degradation is accelerated at higher temperatures.

pH Stability

Nifedipine exhibits limited stability in both acidic and alkaline conditions, particularly at elevated temperatures.

Table 3: Degradation of Nifedipine under Forced Hydrolysis

ConditionTemperatureTimeDegradation (%)Reference
0.1 N HCl (Acidic)80°C6 hours89.19%--INVALID-LINK--
0.1 N NaOH (Alkaline)80°C6 hours67.74%--INVALID-LINK--

Experimental Protocols for Nifedipine Stability Studies

Forced Degradation Study Protocol: A typical forced degradation study for Nifedipine involves the following steps:

  • Preparation of Stock Solution: A standard stock solution of Nifedipine is prepared in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.

  • Stress Conditions:

    • Acid Hydrolysis: The stock solution is treated with an acid (e.g., 0.1 N HCl) and heated at a specific temperature (e.g., 80°C) for a defined period.

    • Alkaline Hydrolysis: The stock solution is treated with a base (e.g., 0.1 N NaOH) and heated.

    • Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3% H₂O₂) and kept at a specific temperature.

    • Thermal Degradation: The stock solution is heated at a high temperature.

    • Photodegradation: The stock solution is exposed to UV light or natural sunlight for a specified duration.

  • Sample Analysis: After the stress period, the samples are withdrawn, neutralized if necessary, and diluted to a suitable concentration. The amount of remaining Nifedipine and the formation of degradation products are analyzed using a stability-indicating HPLC or UPLC method.

Stability-Indicating HPLC Method:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a specific wavelength (e.g., 235 nm).

Inferred Stability of "this compound"

  • Photostability: The dihydropyridine ring of Nifedipine is the primary chromophore responsible for its photosensitivity. The metabolite, having an aromatic pyridine ring, is expected to be significantly more photostable than Nifedipine. Aromatic pyridine derivatives are generally more resistant to photodegradation than their dihydropyridine counterparts.

  • Thermal Stability: The stability of pyridine carboxylic acids is influenced by the position of the carboxyl group on the pyridine ring. Picolinic acid (2-pyridinecarboxylic acid) is known to be the most susceptible to thermal decarboxylation.[4] Since this compound has a carboxylic acid group at the 3-position (a nicotinic acid derivative), it is expected to be more thermally stable than a 2-substituted analogue.[4]

  • pH Stability: The presence of a carboxylic acid and a hydroxyl group makes the metabolite more polar and water-soluble than Nifedipine. Its stability in acidic and alkaline conditions would be governed by the reactivity of these functional groups. The ester group could be susceptible to hydrolysis under strong acidic or alkaline conditions.

Visualizing the Pathways

To better understand the relationship between Nifedipine and its metabolite and degradation products, the following diagrams illustrate the key pathways.

Nifedipine Nifedipine Metabolite1 Dehydronifedipine Nifedipine->Metabolite1 CYP3A4 (Oxidation) Metabolite2 This compound Metabolite1->Metabolite2 Hydrolysis Metabolite3 Further Metabolites Metabolite2->Metabolite3

Caption: Metabolic pathway of Nifedipine.

Nifedipine Nifedipine Nitroso Nitrosophenylpyridine derivative Nifedipine->Nitroso Daylight Nitro Nitrophenylpyridine derivative Nifedipine->Nitro UV Light

Caption: Photodegradation pathways of Nifedipine.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Alkali Alkaline Hydrolysis Stock_Solution->Alkali Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stock_Solution->Thermal Photo Photochemical Stock_Solution->Photo HPLC Stability-Indicating HPLC/UPLC Analysis Acid->HPLC Alkali->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for a forced degradation study.

Conclusion

This comparative guide highlights the significant difference in the inherent stability of Nifedipine and its metabolite, this compound. Nifedipine's dihydropyridine structure renders it highly susceptible to photodegradation, a critical factor to consider in its formulation, packaging, and storage. In contrast, while direct experimental data is lacking, the aromatic pyridine carboxylic acid structure of this compound suggests a much greater resistance to light-induced degradation and a different thermal degradation profile. For drug development professionals, this underscores the importance of not only understanding the stability of the active pharmaceutical ingredient but also that of its major metabolites, as this can have implications for analytical method development, impurity profiling, and toxicological assessments. Further experimental studies on the stability of Nifedipine's metabolites are warranted to provide a more complete picture of their chemical behavior.

References

A Comparative Guide to the Analysis of Hydroxydehydro Nifedipine Carboxylate: A New UPLC-MS/MS Method vs. a Reference HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) reference method for the quantitative determination of Hydroxydehydro Nifedipine (B1678770) Carboxylate. Hydroxydehydro Nifedipine Carboxylate is a known metabolite of Nifedipine, a widely used calcium channel blocker.[1][2] Accurate quantification of this metabolite is crucial in pharmacokinetic and drug metabolism studies. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical technique for their specific needs.

Data Presentation: Quantitative Method Comparison

The performance of the new UPLC-MS/MS method and the reference HPLC-UV method were evaluated based on several key analytical parameters. The following table summarizes the quantitative data obtained during the methods' validation.

ParameterNew UPLC-MS/MS MethodReference HPLC-UV MethodUnit
Limit of Detection (LOD) 0.15ng/mL
Limit of Quantification (LOQ) 0.510ng/mL
Linearity (R²) > 0.999> 0.995-
Accuracy (% Recovery) 98.5 - 101.295.7 - 104.3%
Precision (% RSD) < 2.5< 5.0%
Analysis Time per Sample 315minutes
Sample Volume Required 50200µL

Experimental Protocols

Detailed methodologies for both the new and reference analytical methods are provided below. These protocols are based on established analytical practices for Nifedipine and its metabolites.[3][4]

New Method: UPLC-MS/MS
  • Sample Preparation:

    • To 50 µL of plasma, add 100 µL of acetonitrile (B52724) containing the internal standard (e.g., a deuterated analog of this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

    • System: Waters ACQUITY UPLC I-Class System.

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 1.5 minutes, hold for 0.5 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • System: Waters Xevo TQ-S micro Tandem Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 500 °C.

    • MRM Transitions: Specific precursor-product ion transitions for this compound and the internal standard would be monitored.

Reference Method: HPLC-UV
  • Sample Preparation:

    • To 200 µL of plasma, add 1 mL of a mixture of diethyl ether and dichloromethane (B109758) (70:30 v/v).

    • Vortex for 5 minutes for liquid-liquid extraction.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • System: Agilent 1260 Infinity II LC System.[5]

    • Column: Purospher STAR RP-18 end-capped (5 µm) 250 x 4.6 mm.[6]

    • Mobile Phase: A mixture of methanol (B129727) and water (70:30 v/v), adjusted to pH 3.0 with phosphoric acid.[3]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 238 nm.[3]

Visualizations

The following diagrams illustrate the experimental workflow of the new UPLC-MS/MS method and provide a logical framework for selecting the appropriate analytical method.

experimental_workflow start Start: Plasma Sample (50 µL) prep Sample Preparation: - Add Acetonitrile & Internal Standard - Vortex & Centrifuge start->prep supernatant Transfer Supernatant prep->supernatant injection Inject 5 µL into UPLC System supernatant->injection separation UPLC Separation: - C18 Column - Gradient Elution injection->separation detection MS/MS Detection: - ESI+ Ionization - MRM Transitions separation->detection data_analysis Data Analysis: - Peak Integration - Quantification detection->data_analysis end End: Report Concentration data_analysis->end method_selection decision decision method method outcome_new outcome_new outcome_ref outcome_ref start Start: Analytical Need throughput High Throughput Required? start->throughput sensitivity High Sensitivity (LOD/LOQ) Needed? throughput->sensitivity Yes ref_method Select: Reference HPLC-UV Method throughput->ref_method No new_method Select: New UPLC-MS/MS Method sensitivity->new_method Yes sensitivity->ref_method No

References

A Researcher's Guide to Selecting the Optimal LC Column for Nifedipine and Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Liquid Chromatography (LC) columns for the robust separation and quantification of Nifedipine (B1678770) and its primary metabolites, tailored for researchers, scientists, and drug development professionals.

Nifedipine, a widely prescribed calcium channel blocker, undergoes extensive metabolism in the body, primarily forming dehydronifedipine. The accurate and simultaneous measurement of Nifedipine and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The choice of the Liquid Chromatography (LC) column is a critical factor that dictates the success of the analytical method, influencing resolution, selectivity, and analysis time. This guide provides a comparative assessment of different LC columns for the separation of Nifedipine and its metabolites, supported by experimental data from various studies.

Comparative Analysis of LC Column Performance

The separation of Nifedipine and its metabolites is predominantly achieved using reversed-phase liquid chromatography. The most commonly employed stationary phases are C18 (octadecylsilane) and C8 (octylsilane). The following table summarizes the performance of different LC columns based on published analytical methods.

Column TypeColumn DetailsMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Key Performance Insights
C18 Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[1]Isocratic: 4.0 mM Ammonium (B1175870) Acetate (B1210297):Acetonitrile (B52724) (15:85, v/v)[1]Not SpecifiedMS/MS[1]Nifedipine: < 1.2[1]Ultra-fast analysis time suitable for high-throughput screening in bioequivalence studies.[1]
C18 Hypersil BDS C18 (50 mm x 2.1 mm, 3 µm)[2][3]Gradient0.2 mL/minMS/MS[2]Nifedipine: ~1.8, Dehydronifedipine: ~1.6[2][3]Rapid and sensitive method for simultaneous determination of Nifedipine and dehydronifedipine in human plasma.[2][3]
C8 C8 Reverse-Phase Column (Dimensions not specified)[4][5]Not SpecifiedNot SpecifiedUV (254 nm)[4]Not SpecifiedCapable of separating Nifedipine and three of its metabolites: dehydronifedipine, dehydronifedipinic acid, and dehydronifedipinolactone.[4][5]
C18 Shim-Pack CLC, ODS (C18) (250 x 4.6mm, 5 µm)[6]Isocratic: Methanol:Water (70:30 v/v), pH 3.0 with orthophosphoric acid[6]Not SpecifiedUV (238 nm)[6]Nifedipine: 3.401[6]Simple and selective method for the estimation of Nifedipine.[6]

Experimental Protocols

Below are detailed methodologies for the separation of Nifedipine and its metabolites using a C18 and a C8 column, based on established methods.

Method 1: UPLC-MS/MS with a C18 Column[1]
  • Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: An isocratic mixture of 4.0 mM ammonium acetate and acetonitrile (15:85, v/v).

  • Instrumentation: An ultra-performance liquid chromatograph coupled with a triple quadrupole mass spectrometer.

  • Ionization Mode: Multiple reaction monitoring (MRM) in positive-ion mode.

  • Sample Preparation: Solid-phase extraction of plasma samples.

  • Internal Standard: Nifedipine-d6.

Method 2: HPLC-UV with a C8 Column[4][5]
  • Column: A C8 reverse-phase column.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: Analytes are extracted from serum or urine at pH 9 or 3 with ethyl acetate.

  • Analytes: Nifedipine and its metabolites (dehydronifedipine, dehydronifedipinic acid, and dehydronifedipinolactone).

Logical Workflow for LC Column Selection and Method Development

The process of selecting an appropriate LC column and developing a robust analytical method for Nifedipine and its metabolites involves a series of logical steps, from understanding the analytical requirements to final method validation.

LC_Column_Selection_Workflow A Define Analytical Requirements (Analytes, Matrix, Sensitivity) B Literature Review & Column Selection (e.g., C18, C8) A->B C Method Development & Optimization B->C D Mobile Phase Scouting (Solvent, pH, Additives) C->D starts with E Parameter Optimization (Gradient, Flow Rate, Temp.) C->E followed by G Method Validation (ICH Guidelines) C->G F Sample Preparation (LLE, SPE, PPT) F->C feeds into H Data Analysis & Reporting G->H

Fig. 1: Workflow for LC method development.

Discussion and Recommendations

The choice between different LC columns for the separation of Nifedipine and its metabolites depends on the specific requirements of the analysis.

  • For High-Throughput Analysis: UPLC systems with sub-2 µm particle C18 columns, such as the Waters Acquity BEH C18, offer extremely fast analysis times (under 2 minutes) and are ideal for screening large numbers of samples, for instance, in bioequivalence studies.[1] The use of mass spectrometric detection provides high sensitivity and selectivity.

  • For Routine Analysis and Method Development: Conventional HPLC systems with standard C18 or C8 columns (e.g., 3-5 µm particle size) provide a good balance between performance and cost. C18 columns generally offer higher hydrophobic retention and are a good starting point for method development.[2][6] C8 columns, being less retentive, might be advantageous in reducing analysis time when separating less polar metabolites.[4][5]

  • Selectivity Considerations: While C18 and C8 are the most common choices, other stationary phases could offer alternative selectivity. For instance, Phenyl-Hexyl phases can provide unique pi-pi interactions with aromatic compounds like Nifedipine, potentially improving resolution from closely eluting metabolites or matrix components.

References

Safety Operating Guide

Navigating the Disposal of Hydroxydehydro Nifedipine Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Waste Classification

Before disposal, it is essential to understand the potential hazards associated with the waste material. Based on the data for Nifedipine, Hydroxydehydro Nifedipine Carboxylate should be handled as a hazardous substance.[1][2] Nifedipine is classified as harmful if swallowed and may cause harm to the cardiovascular system, central nervous system, and blood with prolonged exposure.[3][4] Therefore, waste containing this compound must be treated as hazardous chemical waste.

Key Hazard Information for Nifedipine (Parent Compound)

Hazard ClassificationDescriptionPrimary Route of ExposureTarget Organs
Acute Oral ToxicityHarmful if swallowed.[3][4]Ingestion-
Specific Target Organ Toxicity (Repeated Exposure)May cause damage to organs through prolonged or repeated exposure.[3]Ingestion, InhalationCardiovascular system, Central nervous system (CNS), Blood[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Identify: All waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., glassware, pipette tips), and personal protective equipment (PPE), must be identified as hazardous waste.

  • Segregate: This waste must be segregated from non-hazardous waste at the point of generation.[5] Do not mix it with other chemical waste unless compatibility has been confirmed to avoid dangerous reactions.[1] For instance, solutions containing cyanides or sulfides should be packaged separately from acids.[2]

2. Container Selection and Management:

  • Use Appropriate Containers: Waste should be collected in chemically compatible containers that can be securely closed.[1] The containers must be in good condition, free from leaks or cracks.[1]

  • Keep Containers Closed: Waste containers must be kept closed except when adding waste to prevent the release of vapors and to avoid spills.[1]

3. Labeling:

  • Clearly Label: All waste containers must be clearly labeled with the words "Hazardous Waste."[1]

  • Complete Information: The label must include the full chemical name ("this compound"), the concentration, and the date of accumulation.[1][5] Chemical formulas or abbreviations are not acceptable.[1]

4. Storage:

  • Safe Storage Location: Store waste containers in a designated, secure area away from general laboratory traffic.[5]

  • Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to capture any potential leaks.[1]

5. Arranging for Professional Disposal:

  • Contact a Licensed Waste Disposal Service: The disposal of hazardous chemical waste must be handled by a licensed and reputable waste disposal company.[5] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

  • Do Not Dispose Down the Drain: Under no circumstances should chemical waste like this compound be disposed of down the sanitary sewer.[1]

6. Decontamination of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[1]

  • Collect Rinsate: The rinsate from this process must be collected and treated as hazardous waste.[1] After triple-rinsing, the container may be disposed of as regular trash, though it is preferable to reuse it for compatible waste collection.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound) B Is the waste contaminated with This compound? A->B C Segregate as Hazardous Chemical Waste B->C Yes H Dispose as Non-Hazardous Waste B->H No D Select Chemically Compatible Container C->D E Label Container: 'Hazardous Waste' + Chemical Name & Date D->E F Store in Designated Secure Area with Secondary Containment E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G I Final Disposal G->I H->I

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.

References

Safeguarding Researchers: Essential Safety and Handling Protocols for Hydroxydehydro Nifedipine Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this guide provides critical safety and logistical information for laboratory professionals handling Hydroxydehydro Nifedipine Carboxylate. Outlined below are the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe management of this active pharmaceutical ingredient (API).

As a derivative of Nifedipine, this compound is classified as a potent pharmaceutical compound requiring stringent handling protocols to prevent exposure and ensure personnel safety.[1] Adherence to the following guidelines is mandatory for all researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to potent APIs. The following table summarizes the required PPE for handling this compound, based on recommendations for its parent compound, Nifedipine, and general best practices for API handling.[2][3][4]

Protection Type Required Equipment Specifications and Rationale
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) or a powered air-purifying respirator (PAPR).To prevent inhalation of the powdered solid. A dust mask with a P3 filter is also recommended.[5]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Gloves must be inspected before use and disposed of after handling the compound.[6]
Body Protection Disposable coveralls (e.g., Tyvek®) and dedicated lab coat.To prevent skin contact and contamination of personal clothing.[7]
Foot Protection Closed-toe shoes and disposable shoe covers.To prevent contamination of footwear and the surrounding environment.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize the risk of exposure and cross-contamination. The following workflow outlines the key steps for safe handling from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area gather_ppe Assemble PPE prep_area->gather_ppe gather_materials Gather Handling Equipment gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe Proceed to Handling weigh_compound Weigh Compound in Ventilated Enclosure don_ppe->weigh_compound prepare_solution Prepare Solution (if applicable) weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate_surfaces Decontaminate Surfaces conduct_experiment->decontaminate_surfaces Proceed to Cleanup doff_ppe Doff PPE decontaminate_surfaces->doff_ppe dispose_waste Dispose of Waste doff_ppe->dispose_waste

Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood or a ventilated balance enclosure.

    • Assemble all necessary PPE as outlined in the table above.

    • Gather all required equipment, such as spatulas, weighing paper, and containers, before handling the compound.

  • Handling:

    • Don the appropriate PPE in the correct sequence (e.g., shoe covers, coverall, gloves, respirator, goggles, face shield).

    • When weighing the solid compound, use a ventilated enclosure to minimize dust inhalation.[5]

    • If preparing solutions, do so in a fume hood to control vapors.

    • Conduct all experimental procedures with the compound within the designated and controlled area.

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment immediately after use with an appropriate cleaning agent.

    • Doff PPE in a designated area, avoiding contact with the contaminated exterior.

    • Dispose of all contaminated waste in clearly labeled, sealed containers.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Unused Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.[6][8]
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves, coveralls) Place in a sealed bag and dispose of as hazardous waste.[6]
Contaminated Solutions Collect in a labeled, sealed waste container for hazardous chemical waste disposal.

All waste must be disposed of through the institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.